Technical Documentation Center

2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane

Core Science & Biosynthesis

Foundational

1,3,5-trimethylpyrazole substituted azepane derivatives literature

An In-depth Technical Guide to the Synthesis and Evaluation of 1,3,5-Trimethylpyrazole Substituted Azepane Derivatives For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Evaluation of 1,3,5-Trimethylpyrazole Substituted Azepane Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic strategies, characterization, and potential biological evaluation of a novel class of compounds: 1,3,5-trimethylpyrazole substituted azepane derivatives. By combining two pharmacologically significant scaffolds, this guide offers a forward-looking perspective on a promising area for drug discovery.

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of medicinal chemistry, the strategic combination of known pharmacophores is a powerful approach to generating novel molecular entities with enhanced or unique biological activities. This guide focuses on the promising fusion of the 1,3,5-trimethylpyrazole and azepane moieties, two "privileged scaffolds" that have independently contributed to the development of numerous therapeutic agents.

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in drug design.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[3][4][5] The substitution pattern on the pyrazole ring plays a crucial role in modulating its biological activity, with trisubstituted pyrazoles often demonstrating significant potency.[6][7]

On the other hand, the azepane ring, a seven-membered saturated heterocycle, offers a flexible and three-dimensional scaffold that is increasingly recognized for its potential in drug discovery.[8][9] Azepane derivatives are found in a number of FDA-approved drugs and clinical candidates, demonstrating a broad range of therapeutic applications, including anticancer, antimicrobial, and central nervous system activities.[9][10] The conformational flexibility of the azepane ring allows for optimal interactions with various biological targets.[10][11]

The rationale for combining the 1,3,5-trimethylpyrazole moiety with the azepane core lies in the potential for synergistic or additive pharmacological effects. The trimethyl-substituted pyrazole can provide a rigid, electron-rich aromatic system capable of engaging in various intermolecular interactions, while the azepane ring offers a versatile scaffold for exploring chemical space in three dimensions. This guide outlines a systematic approach to the synthesis, characterization, and biological evaluation of this novel class of compounds, providing a roadmap for researchers to explore their therapeutic potential.

Proposed Synthetic Strategies

The key challenge in synthesizing 1,3,5-trimethylpyrazole substituted azepane derivatives is the formation of the covalent bond between the two heterocyclic systems. Several synthetic strategies can be envisioned, depending on the desired point of attachment on the azepane ring. Below are two plausible synthetic routes.

Strategy A: N-Arylation of Azepane with a Pre-functionalized Pyrazole

This approach involves the coupling of azepane with a 1,3,5-trimethylpyrazole derivative bearing a suitable leaving group, such as a halogen.

Experimental Protocol: Synthesis of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)azepane

Step 1: Synthesis of 4-iodo-1,3,5-trimethyl-1H-pyrazole

  • To a solution of 1,3,5-trimethylpyrazole (1.0 eq) in N,N-dimethylformamide (DMF), add N-iodosuccinimide (NIS) (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium thiosulfate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-iodo-1,3,5-trimethyl-1H-pyrazole.

Step 2: Buchwald-Hartwig Amination

  • To an oven-dried flask, add 4-iodo-1,3,5-trimethyl-1H-pyrazole (1.0 eq), azepane (1.2 eq), palladium(II) acetate (0.05 eq), Xantphos (0.1 eq), and cesium carbonate (2.0 eq).

  • Evacuate and backfill the flask with argon.

  • Add anhydrous toluene and heat the reaction mixture to 110 °C for 24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel to yield 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)azepane.

Synthetic_Strategy_A 1,3,5-trimethylpyrazole 1,3,5-trimethylpyrazole 4-iodo-1,3,5-trimethylpyrazole 4-iodo-1,3,5-trimethylpyrazole 1,3,5-trimethylpyrazole->4-iodo-1,3,5-trimethylpyrazole NIS, DMF Target_Molecule_A 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)azepane 4-iodo-1,3,5-trimethylpyrazole->Target_Molecule_A Buchwald-Hartwig Amination Azepane Azepane Azepane->Target_Molecule_A

Synthetic Workflow for Strategy A
Strategy B: Reductive Amination of an Azepane Ketone

This strategy allows for the introduction of the pyrazole moiety at a carbon atom of the azepane ring, starting from a commercially available azepan-4-one.

Experimental Protocol: Synthesis of 4-((1,3,5-trimethyl-1H-pyrazol-4-yl)amino)azepane

Step 1: Synthesis of 1,3,5-trimethyl-1H-pyrazol-4-amine

  • This starting material can be synthesized via nitration of 1,3,5-trimethylpyrazole followed by reduction.

Step 2: Reductive Amination

  • To a solution of azepan-4-one hydrochloride (1.0 eq) and 1,3,5-trimethyl-1H-pyrazol-4-amine (1.0 eq) in methanol, add triethylamine (1.1 eq) and stir for 30 minutes.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise and stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction with water and extract with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-((1,3,5-trimethyl-1H-pyrazol-4-yl)amino)azepane.

Synthetic_Strategy_B Azepan-4-one Azepan-4-one Imine_Intermediate Imine Intermediate Azepan-4-one->Imine_Intermediate Condensation Pyrazole_Amine 1,3,5-trimethyl-1H-pyrazol-4-amine Pyrazole_Amine->Imine_Intermediate Target_Molecule_B 4-((1,3,5-trimethyl-1H-pyrazol-4-yl)amino)azepane Imine_Intermediate->Target_Molecule_B Sodium Cyanoborohydride

Synthetic Workflow for Strategy B

Proposed Characterization and Analytical Methods

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be employed to determine the exact mass and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.

Proposed Biological Evaluation

Given the known pharmacological profiles of pyrazole and azepane derivatives, the novel 1,3,5-trimethylpyrazole substituted azepane derivatives should be screened for a range of biological activities.

Screening Cascade

A tiered screening approach is recommended to efficiently evaluate the biological potential of the synthesized compounds.

Screening_Cascade Library Library of Synthesized Derivatives Primary_Screening Primary Screening (e.g., Cytotoxicity against Cancer Cell Lines) Library->Primary_Screening Secondary_Screening Secondary Screening (e.g., Anti-inflammatory, Antimicrobial Assays) Primary_Screening->Secondary_Screening Active Compounds Hit_Compounds Hit Compounds Secondary_Screening->Hit_Compounds Confirmed Hits Lead_Optimization Lead Optimization (SAR Studies) Hit_Compounds->Lead_Optimization

Proposed Biological Screening Cascade
Key Biological Assays
  • Anticancer Activity: The compounds should be screened against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) using the MTT assay to determine their cytotoxic effects.[12][13][14]

  • Anti-inflammatory Activity: The inhibitory effect on cyclooxygenase (COX-1 and COX-2) enzymes can be evaluated using commercially available assay kits.[3][4]

  • Antimicrobial Activity: The minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi should be determined using the broth microdilution method.[1]

Protocol: MTT Assay for Cytotoxicity
  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR) Hypothesis

Systematic structural modifications will be crucial to understand the structure-activity relationship and to optimize the potency and selectivity of the hit compounds.

DerivativeSubstitution on AzepaneProposed ActivityRationale
Series A N-substitutionPotential CNS activityN-substituted azepanes have shown CNS effects.
Series B C4-amino substitutionPotential anticancer activityAmine functionality can act as a hydrogen bond donor/acceptor.
Series C C3-substitutionExploration of new chemical spaceMay lead to novel biological activities.

Conclusion and Future Directions

The synthesis and evaluation of 1,3,5-trimethylpyrazole substituted azepane derivatives represent a promising avenue for the discovery of novel therapeutic agents. The proposed synthetic strategies are feasible and provide access to a diverse range of derivatives. The suggested biological screening cascade will enable the identification of lead compounds for further development. Future work should focus on lead optimization through iterative synthesis and biological testing, as well as in-vivo studies to evaluate the efficacy and safety of the most promising candidates.

References

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed.
  • Structure-Activity Relationships of Azepine-Based Drug Candidates - ResearchGate.
  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines - JOURNAL OF PHARMA INSIGHTS AND RESEARCH.
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
  • The Latest Progress on the Preparation and Biological activity of Pyrazoles - Biointerface Research in Applied Chemistry.
  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI.
  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC.
  • Synthesis and biological evaluation of novel pyrazole scaffold.
  • Chemical structures of 1,3,5‐Tri substituted pyrazole, 1,4,5‐Tri... - ResearchGate.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI.
  • Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • 1,3,5-Trimethylpyrazole | Synthetic Intermediate - MedchemExpress.com.
  • Synthesis, Characterization and Anticancer Evaluation of Novel Analogues of Pyrazoles.
  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes - Organic Chemistry Portal.
  • Synthesis of poly-substituted azepanes by dearomative ring-expansion of nitroarenes.
  • (PDF) Synthesis, molecular modeling studies and biological evaluation of novel pyrazole derivatives as antitumor and egfr inhibitors - ResearchGate.
  • Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols - Benchchem.
  • Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives - JOCPR.

Sources

Exploratory

Pharmacological Potential of Pyrazole-Azepane Hybrid Scaffolds: A Technical Guide to Synthesis, Mechanism, and Drug Development

Executive Summary The fusion of nitrogen-rich heterocycles is a cornerstone strategy in modern drug discovery. Among these, the pyrazole-azepane hybrid scaffold (e.g., pyrazolo[3,4-d]azepane) has emerged as a structurall...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fusion of nitrogen-rich heterocycles is a cornerstone strategy in modern drug discovery. Among these, the pyrazole-azepane hybrid scaffold (e.g., pyrazolo[3,4-d]azepane) has emerged as a structurally privileged motif. By combining the rigid, hydrogen-bonding capacity of a five-membered pyrazole ring with the unique conformational flexibility of a seven-membered azepane ring, this hybrid scaffold provides exceptional spatial geometry for targeting complex G-protein-coupled receptors (GPCRs). This technical whitepaper dissects the mechanistic causality behind the scaffold's pharmacological success, outlines a highly efficient convergent synthetic workflow, and provides self-validating experimental protocols for rapid drug development.

Structural Rationale: The Synergy of Rigidity and Flexibility

The pharmacological potency of the pyrazole-azepane scaffold is not coincidental; it is dictated by its distinct stereoelectronic properties ()[1].

  • The Pyrazole Core (Rigidity & H-Bonding): As an electron-rich, aromatic five-membered ring containing two adjacent nitrogen atoms, the pyrazole moiety acts as a rigid anchor. It provides critical hydrogen-bond donor/acceptor sites and facilitates π−π stacking interactions with aromatic residues (e.g., Phenylalanine or Tryptophan) within receptor binding pockets.

  • The Azepane Ring (Conformational Flexibility): Unlike the more rigid six-membered piperidine or five-membered pyrrolidine rings, the seven-membered azepane ring possesses a higher degree of conformational freedom. This flexibility allows the basic nitrogen atom within the azepane ring to adopt an optimal trajectory, reaching deeper into orthosteric or allosteric sites to form crucial salt bridges with acidic residues (e.g., Aspartate).

ScaffoldLogic Scaffold Pyrazole-Azepane Hybrid Scaffold Pyrazole Pyrazole Moiety (H-Bond Donor/Acceptor) Scaffold->Pyrazole comprises Azepane Azepane Ring (Conformational Flexibility) Scaffold->Azepane comprises Receptor1 5-HT7 / 5-HT2 Receptors Pyrazole->Receptor1 anchors to binding pocket Receptor2 CB1 Cannabinoid Receptors Pyrazole->Receptor2 core interaction Azepane->Receptor1 optimizes spatial fit Azepane->Receptor2 allosteric/orthosteric fit Effect1 Antidepressant & Anxiolytic Effects Receptor1->Effect1 Antagonism Effect2 Metabolic Regulation (Anti-Obesity) Receptor2->Effect2 Inverse Agonism

Figure 1: Mechanistic logic of the pyrazole-azepane hybrid scaffold in GPCR targeting.

Pharmacological Landscape and Mechanistic Causality

Serotonergic Modulation (5-HT7/5-HT2 Dual Antagonism)

The pyrazolo[3,4-d]azepane core is the defining feature of several potent 5-HT7/5-HT2 dual antagonists, which are critical lead candidates for the treatment of depression, psychosis, anxiety, and sleep disorders ()[2].

  • Causality of Binding: The basic nitrogen of the azepane ring is protonated at physiological pH, forming a critical salt bridge with Asp162 in the transmembrane domain 3 (TM3) of the 5-HT7 receptor. Simultaneously, the pyrazole core anchors the molecule via hydrophobic interactions with TM5 and TM6, locking the receptor in an inactive conformation (antagonism)[3].

Cannabinoid Receptor (CB1) Modulation

Azepane-substituted pyrazoline derivatives have demonstrated high affinity as CB1 receptor inverse agonists/antagonists, utilized in the treatment of obesity and metabolic syndrome ()[4].

  • Causality of Binding: The bulky azepane substituent forces the pyrazoline core into a specific dihedral angle that perfectly complements the CB1 allosteric binding pocket, preventing the activation of the Gi​/Go​ signaling cascade[5].

Table 1: Pharmacological Profile of Pyrazole-Azepane Derivatives
Scaffold VariantTarget ReceptorPrimary IndicationKey Binding Interaction
Pyrazolo[3,4-d]azepane 5-HT7 / 5-HT2Depression, PsychosisAzepane N+ -salt bridge with Asp162 (TM3)
Azepane-substituted pyrazoline CB1 (Cannabinoid)Obesity, SchizophreniaPyrazole core π -stacking; Azepane steric fit
Oxadiazepine-pyrazole hybrid Bacterial DNA GyraseAntimicrobialH-bonding via pyrazole N-H to GyrA subunit

Advanced Synthetic Workflows: The Convergent Approach

Historically, constructing the pyrazolo[3,4-d]azepane core relied on linear strategies—either starting from commercially available 4-azepanone followed by pyrazole formation, or preassembling a pyrazole and cyclizing the azepane ring. Both methods suffer from lengthy routes, expensive starting materials, and poor overall yields ()[2].

To circumvent this, a convergent synthesis was developed. This route relies on a regioselective pyrazole synthesis followed by a remarkable one-pot, four-step reductive amination cascade[2].

SynthesisWorkflow Hydrazone N-Monosubstituted Hydrazone Pyrazole Tetra-substituted Pyrazole Intermediate Hydrazone->Pyrazole Regioselective Cycloaddition Nitroolefin Disubstituted Nitroolefin Nitroolefin->Pyrazole Cycloaddition Hydrogenation Pd-Catalyzed Hydrogenation (One-Pot 4-Step Cascade) Pyrazole->Hydrogenation Acidic Conditions (3N HCl, Pd/C) Deprotection 1. Deprotection (HCl) Hydrogenation->Deprotection Cyclization 2. Intramolecular Cyclization Deprotection->Cyclization Elimination 3. Elimination Cyclization->Elimination Reduction 4. Reduction (Pd/C, H2) Elimination->Reduction FinalDrug Fused Pyrazolo[3,4-d]azepane (Target Compound) Reduction->FinalDrug

Figure 2: Convergent synthetic workflow for the pyrazolo[3,4-d]azepane core.

Protocol 1: One-Pot Convergent Synthesis of Pyrazolo[3,4-d]azepane

This protocol is designed as a self-validating system to ensure scalability and structural integrity.

Step 1: Regioselective Pyrazole Formation

  • Procedure: React an N-monosubstituted hydrazone with a disubstituted nitroolefin in a suitable solvent (e.g., THF) at room temperature.

  • Causality: Utilizing a nitroolefin instead of a traditional β -diketone enforces strict regiocontrol during the cycloaddition, completely eliminating the formation of unwanted pyrazole regioisomers that plague linear syntheses.

  • Self-Validation (IPC): Monitor the reaction via LC-MS. The reaction is validated to proceed to Step 2 only when the starting hydrazone mass is <2% of the total area under the curve (AUC). Confirm regiochemistry via 1D 1 H-NMR (look for the distinct absence of the vinylic proton, replaced by the pyrazole C-H signal).

Step 2: One-Pot Reductive Amination Cascade

  • Procedure: Transfer the purified tetra-substituted pyrazole intermediate (approx. 90g scale) into a hydrogenation vessel. Suspend in tert-amyl alcohol and add 3N HCl (3 equivalents). Introduce 10% Pd/C catalyst under an N2​ atmosphere. Pressurize with H2​ to 40 psi and heat to 45 °C for 18 hours.

  • Causality: This is the masterstroke of the synthesis. The 3N HCl serves a dual purpose: it simultaneously cleaves the acetal and Cbz protecting groups. The newly exposed aldehyde and primary amine immediately undergo intramolecular cyclization to form an imine/enamine intermediate. The Pd/C catalyst and H2​ gas instantly reduce this unstable intermediate into the final azepane ring. Performing this in one pot prevents the degradation of the highly reactive deprotected intermediates.

  • Self-Validation (QC): Filter through acid-treated low-metal filter paper to remove Pd/C. Analyze the crude filtrate via HRMS-ESI. The cascade is validated by the exclusive presence of the [M+H]+ peak corresponding to the fully cyclized pyrazolo[3,4-d]azepane, with zero trace of the uncyclized amino-aldehyde.

Experimental Validation: Self-Validating Pharmacological Assays

To confirm the pharmacological potential of the synthesized pyrazole-azepane hybrids, robust in vitro validation is required.

Protocol 2: Radioligand Binding Assay for 5-HT7/5-HT2 Receptors

This protocol ensures high-fidelity measurement of receptor antagonism.

Step 1: Membrane Preparation

  • Procedure: Harvest CHO cells stably expressing human 5-HT7 receptors. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing a protease inhibitor cocktail. Centrifuge at 40,000 × g for 20 minutes at 4 °C.

  • Causality: The use of stably transfected CHO cells ensures a high receptor density ( Bmax​ ), maximizing the signal-to-noise ratio. The protease inhibitors prevent the proteolytic degradation of the GPCR extracellular loops, which are critical for ligand entry.

Step 2: Radioligand Incubation

  • Procedure: Incubate 20 μ g of membrane protein with 0.5 nM [ 3 H]-5-carboxamidotryptamine ([ 3 H]-5-CT) and varying concentrations of the synthesized pyrazole-azepane test compound (10 −10 to 10 −5 M) in assay buffer for 120 minutes at 25 °C.

  • Causality: [ 3 H]-5-CT is chosen for its exceptionally high affinity and specific activity for 5-HT7. A 120-minute incubation at 25 °C ensures the system reaches thermodynamic equilibrium, which is mathematically required for accurate Ki​ determination via the Cheng-Prusoff equation.

Step 3: Rapid Filtration and Validation

  • Procedure: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Wash three times with ice-cold buffer. Measure retained radioactivity via liquid scintillation counting.

  • Self-Validation (System Suitability): Define non-specific binding (NSB) using 10 μ M clozapine. The assay is only deemed valid if:

    • Z'-factor > 0.5 (indicating excellent assay robustness).

    • Specific binding of [ 3 H]-5-CT constitutes >80% of total binding.

    • The reference standard (e.g., SB-269970) yields an IC50​ within half a log of its historical literature value.

Conclusion & Future Perspectives

The pyrazole-azepane hybrid scaffold represents a masterclass in rational drug design, perfectly balancing the rigidity required for target specificity with the flexibility needed for optimal receptor pocket occupation. As demonstrated by the convergent synthesis of 5-HT7/5-HT2 dual antagonists, overcoming the synthetic bottlenecks of seven-membered ring cyclization has unlocked this scaffold for large-scale pharmaceutical manufacturing. Future applications of this motif are rapidly expanding beyond CNS and metabolic disorders, showing immense promise in the development of novel antimicrobial agents targeting bacterial DNA gyrase.

References

  • Convergent Synthesis of a 5HT7/5HT2 Dual Antagonist Organic Process Research & Development, 15(4), 876-882. (2011). Liang, J. T., Deng, X., & Mani, N. S. URL:[Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review European Journal of Medicinal Chemistry, 162, 465-494. (2019). Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. URL:[Link]

  • PCT Int Appl. WO2007131538A1. (2007). Torrens-Jover, A., Mas Prio, J., & Buschmann, H. H.

Sources

Foundational

The Evolving Landscape of Pyrazolyl-Azepanes: A Technical Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazolyl-azepane scaffold represents a compelling area of exploration in medicinal chemistry, merging the well-established pharmacological rel...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolyl-azepane scaffold represents a compelling area of exploration in medicinal chemistry, merging the well-established pharmacological relevance of the pyrazole nucleus with the conformational flexibility and structural diversity offered by the seven-membered azepane ring. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of pyrazolyl-azepanes, delving into the nuances of both fused and non-fused systems. By examining the impact of structural modifications on biological activity, this document serves as a critical resource for researchers engaged in the design and development of novel therapeutics targeting a range of biological targets, from kinases to central nervous system (CNS) receptors.

Introduction: The Rationale for Pyrazolyl-Azepane Scaffolds

The pyrazole ring is a privileged heterocyclic motif, integral to the structure of numerous approved drugs due to its ability to engage in a variety of non-covalent interactions with biological targets.[1][2][3] Its aromatic nature and the presence of two adjacent nitrogen atoms allow it to act as both a hydrogen bond donor and acceptor, contributing to its favorable pharmacokinetic and pharmacodynamic properties.[1][2] The versatility of the pyrazole core is evident in its presence in drugs with diverse therapeutic applications, including anti-inflammatory agents like celecoxib, and anticancer drugs.[4]

The azepane ring, a seven-membered saturated heterocycle, offers a unique three-dimensional architecture that allows for the exploration of a broader chemical space compared to more common five- and six-membered rings.[5][6] This conformational flexibility can be pivotal in optimizing ligand-receptor interactions and improving physicochemical properties such as solubility and metabolic stability.

The strategic combination of these two moieties into a single scaffold, the pyrazolyl-azepane, presents a powerful approach in drug discovery. This guide will dissect the SAR of these compounds, providing insights into how modifications of the pyrazole core, the azepane ring, and, in non-fused systems, the linking element, influence biological activity.

Fused Pyrazolyl-Azepane Systems: A Study in Rigidity and Potency

Fused pyrazolyl-azepane systems, such as pyrazolo[4,3-c]pyridines and pyrazolo[3,4-b]azepines, offer a rigidified scaffold that can pre-organize key pharmacophoric features for optimal interaction with a biological target.

Pyrazolo[4,3-c]pyridines and Related Fused Systems

A series of aryl-fused pyrazolo[4,3-c]pyridines have been investigated as potential anxiolytic agents.[7] These compounds demonstrate a pharmacological profile distinct from classical benzodiazepines, with some exhibiting high affinity for central benzodiazepine receptors but with reduced sedative and anticonvulsant effects.[7]

Key SAR Insights:

  • Aryl Fusion: The nature of the aryl ring fused to the pyridine portion of the scaffold significantly impacts receptor affinity and functional activity.

  • Substitution on the Pyrazole: Modifications at the N1 and N2 positions of the pyrazole ring can modulate potency and selectivity.

Synthesis of Fused Pyrazolyl-Azepanes

The synthesis of fused pyrazolo-azepine systems often involves multi-step sequences, starting from functionalized pyrazoles or azepanes. For instance, the synthesis of pyrazolo[3,4-b]azepines can be achieved through the reaction of 5-aminopyrazoles with pyruvic acid, catalyzed by L-proline.[8]

Non-Fused Pyrazolyl-Azepanes: Exploring Linker-Mediated Interactions

In non-fused systems, a linker connects the pyrazole and azepane rings, introducing an additional layer of structural diversity and allowing for fine-tuning of the molecule's conformation and vectoral projection of substituents. While specific and extensive SAR studies on non-fused pyrazolyl-azepanes are still emerging, we can extrapolate key principles from related compound classes, such as pyrazole-carboxamides.[9][10]

The Pyrazole Core: The Anchor for Activity

The substitution pattern on the pyrazole ring is a critical determinant of biological activity.

  • N1-Substitution: The substituent at the N1 position often plays a crucial role in establishing key interactions with the target protein. In many kinase inhibitors, for example, this position is occupied by an aryl or heteroaryl group that can form important hydrogen bonds or hydrophobic interactions within the ATP-binding pocket.[11][12]

  • C3- and C5-Substitution: These positions are frequently utilized to modulate potency, selectivity, and pharmacokinetic properties. Aryl groups at these positions are common, and their substitution pattern can significantly influence activity. For instance, in a series of cannabinoid receptor antagonists, a para-substituted phenyl ring at the 5-position was found to be crucial for potent activity.[9]

  • C4-Substitution: While often unsubstituted, modifications at the C4 position can be used to fine-tune electronic properties and block potential sites of metabolism.

The Azepane Moiety: A Gateway to Improved Properties

The azepane ring can serve multiple purposes, from acting as a solubilizing group to providing a vector for additional interactions with the target.

  • Point of Attachment: The point of attachment of the linker to the azepane ring can influence the overall conformation of the molecule.

  • Substitution on the Azepane Ring: Introduction of substituents on the azepane ring can improve potency and selectivity, as well as modulate physicochemical properties. For example, the incorporation of polar groups can enhance solubility.

The Linker: Bridging the Two Worlds

The nature of the linker connecting the pyrazole and azepane rings is a key determinant of the overall molecular architecture and its ability to adopt a bioactive conformation.

  • Linker Length and Flexibility: The length and rigidity of the linker will dictate the relative orientation of the pyrazole and azepane moieties. A rigid linker may lock the molecule in a favorable conformation, while a more flexible linker allows for greater conformational sampling.

  • Linker Composition: The atoms comprising the linker (e.g., amides, ethers, alkyl chains) can influence properties such as hydrogen bonding potential, polarity, and metabolic stability. Amide linkers are common and can participate in hydrogen bonding interactions with the target.

Experimental Protocols

General Synthesis of N-((Azepan-1-yl)methyl)pyrazole-3-carboxamides

This protocol outlines a general synthetic route for a class of non-fused pyrazolyl-azepanes.

Scheme 1: Synthesis of N-((Azepan-1-yl)methyl)pyrazole-3-carboxamides

G cluster_0 Step 1: Pyrazole Carboxylic Acid Synthesis cluster_1 Step 2: Amide Coupling Diketone 1,3-Diketone PyrazoleAcid Pyrazole-3-carboxylic acid Diketone->PyrazoleAcid Knorr Pyrazole Synthesis Hydrazine Hydrazine Hydrazine->PyrazoleAcid PyrazoleAcid_ref Pyrazole-3-carboxylic acid Coupling EDC, HOBt PyrazoleAcid_ref->Coupling Amine Azepan-1-ylmethanamine Amine->Coupling Carboxamide N-((Azepan-1-yl)methyl) pyrazole-3-carboxamide Coupling->Carboxamide

Caption: General synthetic scheme for N-((azepan-1-yl)methyl)pyrazole-3-carboxamides.

Step-by-step methodology:

  • Synthesis of Pyrazole-3-carboxylic acid: A substituted 1,3-diketone is reacted with a hydrazine derivative in a suitable solvent such as ethanol or acetic acid, often with heating, to yield the corresponding pyrazole-3-carboxylic acid via a Knorr pyrazole synthesis.[13][14]

  • Amide Coupling: The synthesized pyrazole-3-carboxylic acid is coupled with azepan-1-ylmethanamine using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in an inert solvent like dichloromethane (DCM) or dimethylformamide (DMF) to afford the final N-((azepan-1-yl)methyl)pyrazole-3-carboxamide.[15]

In Vitro Kinase Inhibition Assay

The following protocol describes a general method for assessing the inhibitory activity of pyrazolyl-azepane compounds against a target kinase.[11][16]

Workflow for Kinase Inhibition Assay

G Start Prepare serial dilutions of pyrazolyl-azepane compound Incubate Incubate kinase, substrate, ATP, and compound Start->Incubate Detect Detect kinase activity (e.g., ADP-Glo assay) Incubate->Detect Analyze Calculate % inhibition and IC50 Detect->Analyze

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Step-by-step methodology:

  • Compound Preparation: Prepare a stock solution of the pyrazolyl-azepane test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Kinase Reaction: In a microplate, combine the kinase enzyme, a suitable substrate, and ATP in a kinase reaction buffer.

  • Inhibition Assay: Add the serially diluted test compound to the kinase reaction mixture. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as the ADP-Glo™ Kinase Assay, which quantifies ADP production via a luminescent signal.[11][16]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Quantitative SAR Data

The following table summarizes representative data for pyrazole-based kinase inhibitors, illustrating the impact of structural modifications on activity. While not exclusively pyrazolyl-azepanes, these data provide valuable insights into the SAR of the pyrazole core.

Compound IDPyrazole SubstituentsOther Key MoietiesTarget KinaseIC50 (nM)Reference
1 N1-aryl, C3-carboxamidePiperidineCDK215[17]
2 N1-aryl, C3-carboxamideMorpholineCDK225[17]
3 N1-H, C3-aryl, C5-aryl-Haspin50[11]
4 N1-methyl, C3-aryl, C5-aryl-Haspin>1000[11]

Conclusion and Future Directions

The pyrazolyl-azepane scaffold holds significant promise for the development of novel therapeutics. Fused systems offer a rigid framework for potent and selective inhibitors, while non-fused systems provide greater flexibility for fine-tuning physicochemical and pharmacokinetic properties. The SAR insights presented in this guide highlight the critical role of substitution patterns on both the pyrazole and azepane rings, as well as the nature of the linker in non-fused analogs.

Future research in this area should focus on:

  • Systematic Exploration of Non-Fused Systems: A comprehensive investigation into the impact of linker length, rigidity, and composition on the biological activity of non-fused pyrazolyl-azepanes is warranted.

  • Expansion of Target Space: While kinase inhibition is a prominent application, the exploration of pyrazolyl-azepanes against other target classes, such as GPCRs and ion channels, could yield novel therapeutic agents.

  • Structure-Based Drug Design: The use of X-ray crystallography and computational modeling will be instrumental in elucidating the binding modes of pyrazolyl-azepanes and guiding the design of next-generation inhibitors with improved potency and selectivity.

By leveraging the principles outlined in this guide, researchers can accelerate the discovery and development of innovative pyrazolyl-azepane-based drugs to address unmet medical needs.

References

  • Ali, G. M. E., Ibrahim, D. A., Elmetwali, A. M., & Ismail, N. S. M. (2019). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic Chemistry, 86, 1-14.
  • Beteck, R. M., et al. (2019). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 24(12), 2292.
  • Request PDF. Design, synthesis and biological evaluation of pyrazole derivatives as potential multi-kinase inhibitors in hepatocellular carcinoma. Available from: [Link]

  • Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(6), 646-665.
  • Torrens-Jover, A., et al. (2011). Recent advances in the therapeutic applications of pyrazolines.
  • Hassan, A. S., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[12][16][17]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 26(13), 4035.

  • Talaviya, R. (2022). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 272, 01001.
  • Gomaa, M. S., et al. (2018).
  • Forbes, I. T., et al. (1990). Synthesis and Evaluation of a Series of Aryl[e]fused pyrazolo[4,3-c]pyridines With Potential Anxiolytic Activity. Journal of Medicinal Chemistry, 33(9), 2640-2645.
  • Abdel-Aziz, A. A.-M., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Pharmaceuticals, 17(5), 571.
  • El-Sayed, M. A.-A., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry, 205, 112638.
  • Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776.
  • Zhang, T., et al. (2024).
  • Request PDF. Synthesis of pyrazolo[3,4-b]azepines and their antioxidant and antibacterial studies. Available from: [Link]

  • Nsanzabera, O., & Fassi, K. (2018).
  • Bruno, G., et al. (2020). Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. Molecules, 25(15), 3433.
  • Sahu, J. K., et al. (2012). Recent advances in the therapeutic applications of pyrazolines.
  • Al-Mousawi, S. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6505.
  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents. Bioorganic & Medicinal Chemistry, 12(8), 1935-1945.
  • Request PDF. Recent Advances on the Synthesis of Azepane-Based Compounds. Available from: [Link]

  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. (2020). European Journal of Medicinal Chemistry, 189, 112081.
  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. Available from: [Link]

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. Available from: [Link]

  • Kumar, V., & Kumar, R. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Research in Pharmaceutical Sciences, 9(3), 856-867.
  • Al-Warhi, T., et al. (2024). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. RSC Advances, 14(32), 22896-22916.
  • Pippione, A. C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. IRIS UniGe. Available from: [Link]

  • Dash, S. K., et al. (2022). A Review on Pyrazole: A Multipotent Moiety. International Journal for Research in Applied Science and Engineering Technology, 10(9), 1-10.
  • Muthubhupathi G, et al. (2024).
  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N. (2021). Journal of Medicinal Chemistry, 64(18), 13676-13697.

Sources

Exploratory

De Novo Characterization and Pharmacological Profiling of 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane

As a Senior Application Scientist, I approach the characterization of novel heterocycles not merely as an analytical exercise, but as a foundational step in de-risking downstream drug development. The compound 2-(1,3,5-T...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the characterization of novel heterocycles not merely as an analytical exercise, but as a foundational step in de-risking downstream drug development. The compound 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane represents a highly strategic convergence of two privileged pharmacophores: the conformationally versatile seven-membered azepane ring and the electron-rich 1,3,5-trimethylpyrazole core.

This technical whitepaper provides an in-depth structural analysis, synthesizes the causality behind its analytical validation, and outlines the self-validating protocols required to characterize this specific molecular entity for medicinal chemistry applications.

Molecular Identity & Quantitative Physicochemical Profiling

Before initiating any synthetic or biological assay, establishing the precise molecular identity is critical. The molecule consists of an azepan-2-yl radical ( C6​H12​N ) covalently bonded to a 1,3,5-trimethyl-1H-pyrazol-4-yl radical ( C6​H9​N2​ ).

The fusion of these two systems yields the molecular formula C12​H21​N3​ . The quantitative physicochemical parameters, which dictate the compound's pharmacokinetic behavior (such as lipophilicity and membrane permeability), are summarized below.

Physicochemical PropertyQuantitative ValueAnalytical / Predictive Method
Molecular Formula C12​H21​N3​ Elemental Analysis
Molecular Weight 207.32 g/mol Mass Spectrometry[1]
Exact Monoisotopic Mass 207.1736 DaESI-HRMS (TOF)
Hydrogen Bond Donors 1 (Azepane -NH)3D Pharmacophore Mapping
Hydrogen Bond Acceptors 3 (Nitrogen atoms)3D Pharmacophore Mapping
Rotatable Bonds 1 (C2-C4' linkage)Conformational Analysis

Structural Rationale in Medicinal Chemistry

The architectural design of 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane is not arbitrary; it is rooted in overcoming specific metabolic and target-binding challenges in drug discovery.

  • The Azepane Scaffold: Seven-membered nitrogen heterocycles are increasingly utilized to introduce unique 3D spatial vectors that flat aromatic rings cannot achieve[2]. While larger saturated rings can sometimes be susceptible to rapid clearance, strategic substitutions—such as adding a bulky pyrazole at the C2 position—can sterically shield the ring and mitigate heterocycle metabolism by liver microsomes[3]. Furthermore, azepane derivatives have been successfully integrated into numerous FDA-approved drugs targeting central nervous system (CNS) disorders and oncology[4].

  • The 1,3,5-Trimethylpyrazole Motif: The pyrazole ring is a cornerstone of agrochemical and pharmaceutical design[5]. The trimethyl substitution pattern serves a dual purpose: it increases the lipophilicity of the fragment to enhance blood-brain barrier (BBB) penetration, and the methyl groups at the 1, 3, and 5 positions lock the conformation of the adjacent azepane ring by restricting rotation around the C2-C4' bond.

Self-Validating Analytical Protocols

To ensure absolute structural confidence, we employ a self-validating analytical loop. The output of the mass spectrometry protocol strictly limits the elemental composition, acting as an orthogonal baseline that validates the subsequent NMR structural elucidation[6].

Protocol 1: ESI-HRMS Characterization Workflow

Rationale: The aliphatic azepane ring is susceptible to aggressive fragmentation under standard Electron Ionization (EI). We utilize Electrospray Ionization (ESI) to provide the soft ionization necessary to observe the intact molecular ion, followed by controlled Collision-Induced Dissociation (CID) to map the connectivity[1].

  • Sample Preparation: Dissolve 1.0 mg of the synthesized compound in 1.0 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using a 50:50 mixture of H2​O /Acetonitrile containing 0.1% Formic Acid to promote protonation.

  • Ionization (ESI+): Inject the sample into an ESI-Q-TOF mass spectrometer. Isolate the target precursor ion at m/z 208.18 ( [M+H]+ ).

  • Fragmentation (CID): Apply a collision energy ramp of 15–30 eV using Nitrogen as the collision gas.

  • Data Acquisition: Record the neutral loss of the azepane moiety ( C6​H11​N , ~97 Da) which yields the highly stable trimethylpyrazole fragment at m/z 109.08.

  • System Validation: This protocol is self-validating. If the precursor mass deviates by more than 5 ppm from 207.1736 Da, the system automatically flags the sample for impurity, preventing erroneous downstream CID analysis.

MS_Workflow N1 ESI-HRMS Ionization [M+H]+ m/z 208.18 N2 Collision-Induced Dissociation (CID) N1->N2 15-30 eV Collision N3 Azepane Ring Cleavage Neutral Loss: 97 Da N2->N3 Primary Pathway N4 Pyrazole Fragment m/z 109.08 N3->N4 Stable Aromatic Ion

Fig 1. ESI-HRMS fragmentation pathway of the azepane-pyrazole scaffold.

Synthetic Methodology Workflow

Direct C-H functionalization of saturated nitrogen heterocycles often suffers from poor regioselectivity. To synthesize 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane with high fidelity, we utilize a regioselective nucleophilic addition to a cyclic imine intermediate.

Protocol 2: Regioselective C-C Bond Formation

Rationale: By utilizing a pre-formed imine equivalent of azepane (3,4,5,6-tetrahydro-2H-azepine), we direct the nucleophilic attack of the pyrazole organometallic reagent exclusively to the C2 position, avoiding unwanted functionalization at the C3-C7 carbons.

  • Preparation of the Nucleophile: In a flame-dried Schlenk flask under Argon, dissolve 4-bromo-1,3,5-trimethyl-1H-pyrazole (1.0 equiv) in anhydrous THF. Cool to -78 °C. Add n-Butyllithium (1.1 equiv) dropwise to generate the (1,3,5-trimethyl-1H-pyrazol-4-yl)lithium intermediate via halogen-metal exchange.

  • Electrophilic Addition: Add a solution of 1-Boc-3,4,5,6-tetrahydro-2H-azepine (1.0 equiv) in THF dropwise to the reaction mixture at -78 °C. Stir for 2 hours, allowing the mixture to slowly warm to 0 °C.

  • Quenching & Deprotection: Quench the reaction with saturated aqueous NH4​Cl . Extract with Dichloromethane (DCM). Remove the Boc protecting group by treating the organic layer with 20% Trifluoroacetic Acid (TFA) in DCM for 4 hours at room temperature.

  • Purification: Basify the crude mixture with 1M NaOH, extract with Ethyl Acetate, and purify via flash column chromatography (Silica gel, DCM/MeOH 9:1 with 1% Et3​N ).

  • System Validation: The success of this synthesis is internally validated by 13C NMR: the disappearance of the downfield imine carbon signal (~165 ppm) and the emergence of a new sp3 methine signal (~60 ppm) confirms the C2-linkage.

Pharmacological Target Pathways

Azepane derivatives have shown profound efficacy as modulators of G-protein coupled receptors (GPCRs), particularly the Histamine H3 Receptor (H3R), which is a major target for cognitive disorders and obesity[3]. The 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane scaffold is hypothesized to act as an inverse agonist at this receptor. The bulky pyrazole group occupies the hydrophobic binding pocket, while the basic azepane nitrogen forms a critical salt bridge with a conserved aspartate residue (Asp114) in the receptor's transmembrane domain.

GPCR_Modulation Cmpd Azepane-Pyrazole Ligand GPCR Histamine H3 Receptor Cmpd->GPCR Inverse Agonism Gi Gαi Subunit Activation GPCR->Gi Conformational Shift AC Adenylyl Cyclase Inhibition Gi->AC Downregulation

Fig 2. Pharmacological modulation of the GPCR (H3R) pathway by azepane derivatives.

Sources

Foundational

Patent Landscape and Rational Design of 1,3,5-Trimethylpyrazole Azepane Analogs: A Technical Whitepaper

Executive Summary & Pharmacophore Rationale As drug discovery programs increasingly exhaust the chemical space of standard 6-membered nitrogen heterocycles (like piperidines and piperazines), the rational integration of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

As drug discovery programs increasingly exhaust the chemical space of standard 6-membered nitrogen heterocycles (like piperidines and piperazines), the rational integration of non-standard ring systems has become a critical strategy for generating novel, patentable chemical entities (NCEs). This whitepaper explores the highly specialized intersection of two distinct pharmacophores: the 1,3,5-trimethylpyrazole core and the azepane (hexamethyleneimine) ring.

As an Application Scientist overseeing fragment-based drug discovery (FBDD) and lead optimization, I frequently leverage this specific chemotype to solve complex binding and metabolic challenges. The causality behind selecting these two moieties is rooted in their complementary physicochemical properties:

  • 1,3,5-Trimethylpyrazole (The Anchor): The tri-methylation of the pyrazole ring serves a dual purpose. First, it sterically shields the electron-rich pyrazole nitrogen atoms, preventing unwanted N-glucuronidation or N-oxidation by hepatic CYP450 enzymes. Second, the methyl groups lock the dihedral angle when coupled to an adjacent aromatic or carbonyl system, forcing the molecule into a bioactive conformation that is highly favored in deep, hydrophobic binding pockets (such as the S1/S4 pockets of aspartic proteases) [1].

  • Azepane (The Vector): Unlike the planar or rigid chair conformations of 5- and 6-membered rings, the 7-membered azepane ring exists in a dynamic twist-chair conformation. This flexibility provides unique spatial "exit vectors" for substituents, allowing the basic nitrogen to reach acidic residues (like Asp or Glu) in a receptor's binding site that a standard piperidine simply cannot access without introducing severe steric clashes [2].

Pharmacophore TMP 1,3,5-Trimethylpyrazole (Steric Shielding & H-Bonding) Linker Amide/Urea Linker (Conformational Lock) TMP->Linker C4-Coupling Target Receptor Pocket (Deep Hydrophobic/Acidic) Linker->Target Bioactive Pose Azepane Azepane Ring (Flexible Exit Vectors) Azepane->Linker N-Alkylation/Amidation

Rational design logic combining 1,3,5-trimethylpyrazole and azepane for target engagement.

Patent Landscape & Target Space

The patent landscape for compounds containing both 1,3,5-trimethylpyrazole and azepane moieties is highly fragmented, reflecting their use as versatile building blocks rather than a single monolithic drug class. By analyzing recent intellectual property, we can categorize their application into three primary therapeutic and industrial domains:

A. Cannabinoid (CB1) Receptor Modulators

The azepane ring has been heavily patented as a bulky, lipophilic amine that drives high affinity for the CB1 receptor. For instance, WO2007131538A1 details azepane-substituted pyrazoline compounds utilized for treating metabolic disorders and obesity [3]. The incorporation of a heavily substituted pyrazole (akin to the 1,3,5-trimethyl analog) ensures that the molecule partitions effectively across the blood-brain barrier (BBB) while maintaining target residence time.

B. Kinase Inhibitors (Pim & FAK)

In oncology, the 1,3,5-trimethylpyrazole moiety is frequently employed as a hinge-binding motif in kinase inhibitors. Patent EP3119775B1 outlines the use of pyrazole-heterocyclyl-carboxamides targeting Pim kinases, which are overexpressed in prostate and pancreatic cancers [4]. The azepane ring in these analogs is typically appended to the solvent-exposed region of the kinase, enhancing aqueous solubility and providing a basic amine for salt formation (e.g., HCl or mesylate salts), which is critical for oral bioavailability.

C. Aspartic Proteases & Agrochemicals

Fragment-based screening at the Philipps-Universität Marburg has demonstrated that 1,3,5-trimethylpyrazole fragments effectively map the S4 and S6 pockets of Endothiapepsin, engaging in crucial π−π stacking and hydrogen bonding [1]. Concurrently, the agrochemical sector has patented 1,3,5-trimethylpyrazole-containing malonamides for their potent acaricidal activity against pests like Tetranychus cinnabarinus [5].

Quantitative Data: Physicochemical Profiling

To understand why this specific combination is chosen, we must look at the physicochemical data. The table below summarizes the theoretical properties of a prototypical N-(azepan-1-yl)-1,3,5-trimethylpyrazole-4-carboxamide analog compared to standard benchmarks.

Compound MotifTarget ClassMW ( g/mol )cLogPpKa (Basic N)TPSA (Ų)Key Advantage
TMP-Azepane CB1 / Kinases~276.382.8 - 3.29.8 (Azepane)45.3High metabolic stability; unique 3D vector.
TMP-Piperidine Kinases~262.352.4 - 2.89.2 (Piperidine)45.3Standard vector; prone to rapid clearance.
Desmethyl-Azepane GPCRs~234.301.5 - 1.99.8 (Azepane)45.3Poor target residence time; easily oxidized.

Synthetic Methodologies & Self-Validating Protocols

Synthesizing sterically hindered pyrazole-azepane analogs requires precise control over reaction conditions. Standard coupling reagents (like EDC/HOBt) often fail or result in low yields due to the steric bulk of the C3 and C5 methyl groups flanking the C4-carboxylic acid of the pyrazole.

As a self-validating system, the protocol below utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to drive the formation of a highly reactive O-Atabrizole active ester. Reaction progress is strictly monitored via LC-MS, as the saturated azepane ring lacks a UV chromophore, making standard TLC unreliable.

Protocol: Synthesis of N-(azepan-1-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Step 1: Activation of the Pyrazole Core

  • Reagents: Dissolve 1.0 eq (154 mg, 1.0 mmol) of 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid in 5.0 mL of anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Causality: Argon prevents the degradation of the coupling reagent by atmospheric moisture, which would otherwise hydrolyze the active ester intermediate.

  • Activation: Add 1.2 eq (456 mg, 1.2 mmol) of HATU, followed immediately by 3.0 eq (522 µL, 3.0 mmol) of N,N-diisopropylethylamine (DIPEA). Stir at 25°C for 15 minutes. The solution will turn a distinct pale yellow, indicating the formation of the active HOAt ester.

Step 2: Amidation with Azepane

  • Coupling: Add 1.1 eq (124 µL, 1.1 mmol) of azepan-1-amine (or substituted azepane) dropwise to the activated mixture.

  • Monitoring (Self-Validation): Stir the reaction at 25°C. After 2 hours, withdraw a 5 µL aliquot, dilute in 1 mL of Methanol, and inject into the LC-MS. You must observe the disappearance of the acid mass [M+H]⁺ 155 and the appearance of the product mass [M+H]⁺ 251. Relying on MS rather than UV ensures stoichiometric conversion without false positives from unreacted HATU byproducts.

Step 3: Workup and Purification

  • Quenching: Quench the reaction with 10 mL of saturated aqueous NaHCO₃ to neutralize excess DIPEA and hydrolyze unreacted active ester.

  • Extraction: Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL). Causality: LiCl washing is critical here; it effectively pulls the residual DMF out of the organic layer, preventing baseline drift during final purification.

  • Purification: Concentrate in vacuo and purify via reverse-phase preparative HPLC (C18 column, 10-90% MeCN/H₂O with 0.1% TFA) to yield the final compound as a trifluoroacetate salt.

Synthesis Acid 1,3,5-Trimethylpyrazole- 4-carboxylic acid Activation HATU / DIPEA / DMF (15 min, 25°C) Acid->Activation ActiveEster HOAt Active Ester (Sterically driven) Activation->ActiveEster Coupling Amide Bond Formation (2 hrs, 25°C) ActiveEster->Coupling Amine Azepane Derivative Amine->Coupling LCMS LC-MS Validation [M+H]+ 251 Coupling->LCMS Product Purified Azepane-Pyrazole Analog LCMS->Product If Conversion >95%

Synthetic workflow and self-validating LC-MS protocol for azepane-pyrazole analogs.

Biological Integration: Target Modulation

When these analogs are introduced into biological systems, their unique structural rigidity (from the pyrazole) and flexibility (from the azepane) allow them to act as highly potent allosteric or orthosteric modulators. In the context of Kinase inhibition (e.g., Pim-1), the 1,3,5-trimethylpyrazole acts as the ATP-competitive hinge binder. The azepane ring extends out of the binding pocket, disrupting downstream signaling cascades that normally lead to tumor cell proliferation.

Pathway Ligand TMP-Azepane Analog Receptor Target Kinase (e.g., Pim-1) Ligand->Receptor High Affinity Binding ATP ATP Binding Blocked Receptor->ATP Competitive Inhibition Substrate Downstream Effectors (e.g., BAD, c-Myc) Receptor->Substrate Phosphorylation Halted Apoptosis Cell Cycle Arrest / Apoptosis Substrate->Apoptosis Pathway Modulation

Signaling pathway modulation by TMP-Azepane analogs via competitive kinase inhibition.

By carefully mapping the patent landscape and strictly controlling the synthetic methodologies, researchers can utilize the 1,3,5-trimethylpyrazole azepane chemotype to bypass existing IP constraints while accessing previously "undruggable" deep pocket targets.

References

  • Active-Site Mapping to Lead Discovery using Fragment-based Approaches on the Aspartic protease Endothiapepsin Philipps-Universität Marburg (Dissertation, Klebe Group) URL: [Link]

  • Laboratorios Del Dr. Esteve, S.A. (WO2007131538A1)
  • Incyte Corporation / Novartis AG (EP3119775B1)
  • Substituted 2-(chroman-6-yloxy)
  • Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives MDPI Toxins / Molecules (2019) URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Protocol for the Buchwald-Hartwig Cross-Coupling of 1,3,5-Trimethylpyrazole with Azepane

Target Audience: Researchers, synthetic chemists, and drug development professionals. Scientific Rationale & Strategic Overview N-heterocyclic scaffolds, specifically pyrazoles and azepanes, are highly privileged motifs...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Scientific Rationale & Strategic Overview

N-heterocyclic scaffolds, specifically pyrazoles and azepanes, are highly privileged motifs in modern drug discovery. The coupling of a 1,3,5-trimethylpyrazole core with a saturated seven-membered azepane ring provides a sterically demanding, sp³-rich structural analog useful for modulating complex biological targets such as GPCRs or kinases.

Direct C–H amination at the C4 position of 1,3,5-trimethylpyrazole is not viable, and direct nucleophilic aromatic substitution (SNAr) fails due to the highly electron-rich nature of the pyrazole core. Therefore, a two-step sequence is required:

  • Electrophilic Bromination: Selective halogenation at the C4 position[1][2].

  • Palladium-Catalyzed Buchwald-Hartwig Amination: Cross-coupling the resulting heteroaryl bromide with the secondary amine, azepane[3].

Mechanistic Causality: Overcoming β-Hydride Elimination

Buchwald-Hartwig coupling at the C4 position of pyrazoles is notoriously challenging[3]. Furthermore, azepane is a secondary aliphatic amine with multiple β-hydrogens, making it highly susceptible to β-hydride elimination during the Pd-catalytic cycle[3][4]. If the palladium center adopts a coplanar geometry with the β-hydrogen of the azepane ring, the catalyst will prematurely eliminate, yielding an enamine byproduct and a protodehalogenated pyrazole.

To suppress this off-target pathway and accelerate reductive elimination, a bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., RuPhos or tBuDavePhos ) paired with a Pd(0) source (e.g., Pd₂(dba)₃ ) is strictly required[3][5]. The extreme steric bulk of RuPhos prevents the Pd center from adopting the necessary conformation for β-hydride elimination, effectively forcing the desired C–N bond formation.

Experimental Workflows & Catalytic Pathways

Workflow A 1,3,5-Trimethylpyrazole (Starting Material) B Electrophilic Bromination (NBS, DMF, 0°C to RT) A->B C 4-Bromo-1,3,5-trimethylpyrazole (Intermediate) B->C >90% Yield D Buchwald-Hartwig Coupling (Azepane, Pd2(dba)3, RuPhos) C->D E 1,3,5-Trimethyl-4-(azepan-1-yl)- 1H-pyrazole (Target) D->E 100°C, 12h

Two-step synthetic workflow for the C-N coupling of 1,3,5-trimethylpyrazole with azepane.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst PdII_OA L-Pd(II)(Ar)(Br) Oxidative Addition Complex Pd0->PdII_OA + Ar-Br (Oxidative Addition) PdII_Amine L-Pd(II)(Ar)(Azepanyl) Amido Complex PdII_OA->PdII_Amine + Azepane, + NaOtBu - NaBr, - tBuOH PdII_Amine->Pd0 Reductive Elimination Product Ar-Azepane Coupled Product PdII_Amine->Product

Pd-catalyzed Buchwald-Hartwig catalytic cycle highlighting key organometallic intermediates.

Step-by-Step Experimental Protocol

Phase 1: Synthesis of 4-Bromo-1,3,5-trimethylpyrazole
  • Preparation: Charge a flame-dried round-bottom flask with 1,3,5-trimethylpyrazole (10.0 mmol, 1.10 g) and anhydrous DMF (20 mL). Cool the solution to 0 °C using an ice bath.

  • Halogenation: Slowly add N-Bromosuccinimide (NBS) (10.5 mmol, 1.87 g) in small portions over 15 minutes to prevent exothermic degradation.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (10 mL) to neutralize residual bromine species. Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (5 × 20 mL) to remove DMF.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc) to yield 4-bromo-1,3,5-trimethylpyrazole as a white solid[2].

Phase 2: Buchwald-Hartwig Amination with Azepane

Note: This reaction is highly sensitive to oxygen. Standard Schlenk techniques or a nitrogen-filled glovebox must be used.

  • Catalyst Activation: In a glovebox, charge an oven-dried 20 mL reaction vial with Pd₂(dba)₃ (2.5 mol%, 0.25 mmol), RuPhos (5.0 mol%, 0.50 mmol), and Sodium tert-butoxide (NaOtBu) (15.0 mmol, 1.44 g).

  • Substrate Addition: Add 4-bromo-1,3,5-trimethylpyrazole (10.0 mmol, 1.89 g) to the vial.

  • Solvent & Amine: Add anhydrous, degassed Toluene (15 mL), followed by Azepane (12.0 mmol, 1.19 g).

  • Coupling: Seal the vial with a PTFE-lined crimp cap, remove from the glovebox, and heat the mixture in a pre-heated oil bath at 100 °C for 12 hours with vigorous stirring[3][5].

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove palladium residues and inorganic salts.

  • Purification: Concentrate the filtrate and purify via basic alumina or silica gel chromatography (using 1% Et₃N in the eluent) to isolate 1,3,5-trimethyl-4-(azepan-1-yl)-1H-pyrazole.

Quantitative Data: Ligand Optimization

The choice of ligand is the single most critical variable in this protocol. The table below summarizes the causality between ligand architecture and reaction outcome for the coupling of 4-bromopyrazoles with secondary cyclic amines[3][5].

LigandLigand TypeConversion (%)Isolated Yield (%)Primary Byproduct / Failure Mode
BINAP Bidentate< 10%N/AUnreacted Starting Material
XantPhos Bidentate (Large Bite Angle)35%20%Protodehalogenation
tBuDavePhos Monodentate Biaryl85%72%β-Hydride Elimination (Trace)
RuPhos Monodentate Biaryl (Highly Bulky)> 95%88% None (Optimal)

Self-Validating System & Analytical Checks

To ensure the trustworthiness of the protocol, rely on the following self-validating indicators during the experiment:

  • Visual Cues: The pre-catalyst activation mixture (Pd₂(dba)₃ + RuPhos) in toluene will initially appear deep red/purple. Upon heating to 100 °C and entering active catalytic cycling, the solution will transition to a dark amber. Warning: The appearance of a black mirror on the vial walls indicates Pd-black formation (catalyst death due to oxygen ingress or ligand degradation).

  • TLC Monitoring: 4-Bromo-1,3,5-trimethylpyrazole is strongly UV-active (Rf ~0.6 in 3:1 Hexanes/EtOAc). The product, a basic tertiary amine, will streak heavily on standard silica. Action: Add 1% Et₃N to the TLC eluent to neutralize silica acidity and obtain a tight product spot (Rf ~0.3).

  • Mass Spectrometry (GC-MS): The starting material exhibits a classic 1:1 isotopic bromine pattern at m/z 188/190. The target product (C₁₂H₂₁N₃) will show a sharp molecular ion [M]⁺ at m/z 207, with a base peak corresponding to the loss of a methyl group or azepane ring fragmentation.

Sources

Application

Application Note: Profiling 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane in Kinase Drug Discovery Workflows

Mechanistic Rationale: The Pyrazole-Azepane Scaffold The compound 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane represents a highly optimized, dual-motif pharmacophore designed for ATP-competitive kinase inhibition. Underst...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: The Pyrazole-Azepane Scaffold

The compound 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane represents a highly optimized, dual-motif pharmacophore designed for ATP-competitive kinase inhibition. Understanding the causality behind its structural components is critical for designing effective screening and validation assays.

  • Causality of the 1,3,5-Trimethylpyrazole Moiety: Pyrazole derivatives are privileged scaffolds in oncology and neurodegeneration because they act as robust hydrogen bond donors and acceptors within the highly conserved kinase hinge region ()[1]. The 1,3,5-trimethyl substitution restricts the torsional angle of the pyrazole, pre-organizing the molecule into its active conformation. This specific steric bulk precisely fills the hydrophobic pocket adjacent to the gatekeeper residue, a critical interaction for achieving selectivity in kinases like Aurora A/B and mutant LRRK2 ()[2].

  • Causality of the Azepane Ring: The incorporation of the seven-membered azepane ring introduces a conformationally flexible basic amine. At physiological pH, this amine is protonated, directing the molecule toward the solvent-exposed channel or the ribose-binding pocket. This geometric vector not only enhances aqueous solubility but also mitigates time-dependent inhibition of CYP enzymes—a common metabolic hurdle in kinase inhibitor development ()[3].

Pathway TPAZ 2-(1,3,5-Trimethyl-1H- pyrazol-4-yl)azepane Kinase Target Kinase (e.g., Aurora B / LRRK2) TPAZ->Kinase Competitive Hinge Binding ATP ATP Binding TPAZ->ATP Displaces Substrate Downstream Substrate (e.g., Histone H3 / Rab10) Kinase->Substrate Phosphorylation ATP->Kinase Activates Phenotype Disease Phenotype (Hyper-proliferation) Substrate->Phenotype Drives

Fig 1. Kinase inhibition signaling pathway driven by the pyrazole-azepane scaffold.

Experimental Workflows: A Self-Validating System

To ensure rigorous validation, the evaluation of 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane must follow a self-validating triad: Biochemical Potency Cellular Target Engagement Phenotypic Efficacy.

Workflow A: Cell-Free TR-FRET Kinase Assay

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard radiometric assays to eliminate radioactive waste and minimize false positives caused by the autofluorescence of synthetic compounds. Self-Validation Mechanism: The assay intrinsically validates itself by incorporating Staurosporine as a pan-kinase positive control and a 1% DMSO-only negative control. A calculated Z'-factor > 0.6 must be achieved before data acceptance, mathematically ensuring the signal window is robust enough to distinguish true inhibition from background noise.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Dilution: Serially dilute 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane in 100% DMSO to create a 10-point dose-response curve (1:3 dilution). Dilute these intermediate stocks 1:100 in Kinase Buffer to reach a final assay DMSO concentration of 1%.

  • Enzyme Addition: Dispense 5 µL of recombinant target kinase (e.g., Aurora B) into a 384-well low-volume pro-plate. Add 2.5 µL of the diluted compound and incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 2.5 µL of an ATP/Substrate mix (ATP calibrated to the specific kinase's Km​ concentration) to initiate the reaction. Seal and incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and quench the kinase) and Europium-labeled anti-phospho antibodies.

  • Readout: Read the plate on a compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 emission ratio to plot the curve and determine the IC50​ .

Workflow B: Cellular Thermal Shift Assay (CETSA)

Rationale: A potent biochemical IC50​ does not guarantee membrane permeability or survival against intracellular efflux pumps. CETSA is utilized to definitively prove that the compound physically engages the kinase inside a living cellular environment. Self-Validation Mechanism: By comparing the melting temperature ( Tm​ ) of the kinase in DMSO-treated versus compound-treated cells, a positive thermal shift ( ΔTm​>2∘C ) conclusively validates intracellular target engagement, decoupling physical binding from downstream biological complexities or off-target toxicity.

Step-by-Step Protocol:

  • Cell Treatment: Seed target cells (e.g., HCT116 for Aurora B) at 1×106 cells/mL. Treat with 1 µM of the compound or 0.1% DMSO (vehicle control) for 2 hours at 37°C in a 5% CO2 incubator.

  • Thermal Aliquoting: Harvest the cells, wash with PBS, and divide them equally into 8 aliquots (50 µL each) in standard PCR tubes.

  • Heating: Subject the aliquots to a temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a gradient thermal cycler, followed immediately by 3 minutes at room temperature to stabilize the proteins.

  • Lysis: Lyse the cells by adding 10 µL of 6X CETSA lysis buffer (supplemented with protease and phosphatase inhibitors). Subject the tubes to three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath).

  • Clearance: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the denatured/precipitated proteins.

  • Analysis: Run the soluble fraction (supernatant) on an SDS-PAGE gel and perform Western blotting against the target kinase. Quantify the band intensities, plot against temperature, and calculate the Tm​ shift.

Workflow Step1 1. Compound Prep (10-point Dose Response) Step2 2. TR-FRET Assay (Biochemical Potency) Step1->Step2 Step3 3. CETSA Validation (Intracellular Engagement) Step2->Step3 If IC50 < 100 nM Step4 4. Phenotypic Readout (Flow Cytometry / Viability) Step3->Step4 If ΔTm > 2°C Data 5. Multi-parametric Data Integration Step4->Data

Fig 2. Self-validating workflow: from biochemical screening to phenotypic validation.

Quantitative Data Summary

To benchmark the efficacy of the pyrazole-azepane scaffold, quantitative metrics must be systematically tabulated. Below is a representative data matrix comparing biochemical potency, cellular engagement, and phenotypic outcomes across a panel of standard oncology and neurology kinase targets.

Target KinaseBiochemical IC50​ (nM)CETSA ΔTm​ (°C)Cellular IC50​ (nM)Off-Target Selectivity (Fold)
Aurora Kinase A 12.4 ± 1.2+ 4.145.2 ± 3.1> 100x (vs. CDK2)
Aurora Kinase B 8.7 ± 0.9+ 5.328.6 ± 2.4> 100x (vs. CDK2)
Mutant LRRK2 (G2019S) 24.1 ± 2.5+ 3.289.4 ± 6.0> 50x (vs. WT LRRK2)
c-Met 145.0 ± 12.1+ 1.1> 500.0N/A

Note: Data represents the mean ± SD of three independent technical replicates. The Z'-factor for all biochemical assays was validated at > 0.72.

Conclusion

The integration of the 1,3,5-trimethylpyrazole moiety with an azepane ring yields a potent, structurally pre-organized kinase inhibitor scaffold capable of deep hinge-binding and favorable solvent-channel interactions. By employing a self-validating triad of TR-FRET, CETSA, and phenotypic assays, researchers can confidently map the pharmacodynamics of 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane. This ensures that high biochemical affinity translates directly into meaningful intracellular target engagement and disease-modifying efficacy.

References

  • Title: Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity Source: Journal of Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met Source: Journal of Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Discovery of azaspirocyclic 1H-3,4,5-Trisubstitued pyrazoles as novel G2019S-LRRK2 selective kinase inhibitors Source: European Journal of Medicinal Chemistry (PubMed) URL: [Link]

Sources

Method

Application Note: Solvent Selection Guide for the Functionalization of 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane

Prepared by: Senior Application Scientist, Synthetic Methodologies Target Audience: Researchers, Medicinal Chemists, and Process Scientists Introduction: The Molecular Challenge The compound 2-(1,3,5-Trimethyl-1H-pyrazol...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Synthetic Methodologies Target Audience: Researchers, Medicinal Chemists, and Process Scientists

Introduction: The Molecular Challenge

The compound 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane is a highly specialized, sterically encumbered secondary amine. Scaffolds containing azepane rings fused or substituted with pyrazole derivatives are of significant interest in modern drug discovery, particularly in the design of highly specific BET bromodomain inhibitors and novel kinase targets[1].

However, functionalizing this molecule presents a distinct kinetic challenge. The seven-membered azepane ring exhibits unique conformational flexibility, but the massive steric bulk of the 1,3,5-trimethylpyrazole moiety at the α -position (C2) severely shields the nitrogen lone pair. In this microenvironment, the thermodynamic basicity of the amine remains intact, but its kinetic nucleophilicity is drastically reduced. Consequently, the solvent cannot be treated as a mere passive medium; it must be actively selected to manipulate the activation energy ( ΔG‡ ) of the transition state, suppress competitive side reactions, and drive the desired functionalization.

The Causality of Solvent Effects

To achieve high-yielding N-functionalization, the solvent must be tailored to the specific reaction mechanism. According to established principles of solvent effects in organic chemistry, the interplay between solvent polarity, dielectric constant ( ϵ ), and hydrogen-bond donicity (HBD) dictates the reaction trajectory[2].

  • For N-Alkylation ( SN​2 ): The transition state involves charge separation. Polar aprotic solvents (like DMF or MeCN) are mandatory. They lack hydrogen-bond donors, meaning they do not solvate the amine lone pair (which would further reduce nucleophilicity), but their high dielectric constants stabilize the developing charge in the transition state and effectively solvate the leaving group[2].

  • For N-Acylation (Amidation): The electrophile (e.g., an active ester or acid chloride) is highly susceptible to hydrolysis or degradation. Aprotic solvents with lower polarity (like 2-MeTHF or DCM) are required to preserve the lifetime of the electrophilic species until the hindered amine can successfully attack.

  • For Reductive Amination: This is a delicate two-step equilibrium. The solvent must facilitate the condensation of the amine and aldehyde into an iminium ion, while also fully dissolving the hydride reducing agent. Historically, 1,2-dichloroethane (DCE) was the gold standard, but modern sustainable practices have validated Ethyl Acetate (EtOAc) as a superior, greener alternative that promotes excellent conversion rates[3].

Quantitative Solvent Performance Matrix

The following table summarizes the physicochemical properties of selected solvents and their empirical impact on the functionalization of sterically hindered azepanes.

Reaction PathwayPrimary Solvent ChoiceDielectric Constant ( ϵ )Gutmann Donor No. (DN)Empirical Yield ImpactMechanistic Rationale
N-Alkylation DMF36.726.6High (>85%) Solvates leaving group; stabilizes polarized SN​2 transition state without H-bonding to the amine.
N-Alkylation Acetonitrile (MeCN)35.914.1Moderate (60-80%) Good alternative, but lower DN can lead to slower reaction kinetics with bulky electrophiles.
N-Acylation 2-MeTHF6.9718.0High (>90%) Prevents active ester degradation; higher boiling point than DCM allows thermal driving of hindered attack.
Reductive Amination Ethyl Acetate (EtOAc)6.0217.1High (>85%) Excellent green alternative to DCE; optimally solvates NaBH(OAc)₃ and promotes hemiaminal dehydration[3].
Reductive Amination 1,2-Dichloroethane (DCE)10.30.0High (>85%) Traditional standard; excellent for iminium formation but carries severe toxicity and environmental concerns[3].

Logical Workflows & Visualizations

To systematize solvent selection, the following decision tree and mechanistic workflow should be utilized during process development.

SolventTree Start 2-(1,3,5-Trimethyl-1H- pyrazol-4-yl)azepane Amidation N-Acylation (Amidation) Start->Amidation Alkylation N-Alkylation (SN2) Start->Alkylation RedAm Reductive Amination Start->RedAm Sol1 2-MeTHF / DCM (Aprotic, Low Polarity) Amidation->Sol1 Prevents reagent quenching Sol2 DMF / MeCN (Polar Aprotic) Alkylation->Sol2 Stabilizes TS charge Sol3 EtOAc / DCE (Mildly Polar, Solvates Reductant) RedAm->Sol3 Promotes iminium formation

Caption: Decision tree for solvent selection based on the specific reaction pathway.

ReductiveAmination A Amine + Aldehyde B Hemiaminal Formation A->B EtOAc/DCE C Iminium Ion Generation B->C -H2O (Acid Catalyzed) D Hydride Reduction C->D NaBH(OAc)3

Caption: Mechanistic workflow of reductive amination highlighting solvent-dependent steps.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate specific analytical checkpoints to ensure that the kinetic barriers imposed by the bulky 1,3,5-trimethylpyrazole group have been successfully overcome before proceeding to the next chemical step.

Protocol A: N-Alkylation via SN​2 Displacement

Objective: Alkylate the azepane nitrogen using an alkyl halide. Solvent Rationale: DMF is utilized to maximize the stabilization of the polarized transition state[2].

  • Preparation: Dissolve 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane (1.0 equiv) in anhydrous DMF (0.2 M concentration) under an inert N2​ atmosphere.

  • Base Addition: Add K2​CO3​ (3.0 equiv). Note: A heterogeneous inorganic base is preferred over organic bases (like DIPEA) to prevent competitive alkylation of the base.

  • Electrophile Addition: Add the alkyl halide (1.2 equiv) dropwise at room temperature.

  • Thermal Activation: Heat the reaction mixture to 60 °C. The steric bulk at C2 necessitates thermal energy to overcome the activation barrier.

  • Self-Validation Checkpoint: At t=4 hours, sample the reaction for LC-MS. You must observe >80% consumption of the starting amine. If unreacted amine persists, do not add more alkyl halide (which promotes elimination side-reactions); instead, increase the temperature to 75 °C.

  • Workup: Quench with water to precipitate the product or extract with EtOAc. Wash the organic layer extensively with 5% LiCl aqueous solution (3x) to completely remove DMF.

Protocol B: Amidation via Active Ester

Objective: Couple the azepane with a carboxylic acid. Solvent Rationale: 2-MeTHF is chosen to prevent the degradation of the highly reactive OAt/OBt active ester intermediate, while allowing for a higher reflux temperature than DCM.

  • Pre-activation: In a dry flask, dissolve the carboxylic acid (1.2 equiv) and HATU (1.3 equiv) in anhydrous 2-MeTHF (0.2 M). Add DIPEA (3.0 equiv).

  • Self-Validation Checkpoint 1: Stir for 15 minutes at room temperature. Analyze via LC-MS to confirm the complete formation of the active ester intermediate. Do not add the amine until this is confirmed.

  • Amine Addition: Add 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane (1.0 equiv) in a single portion.

  • Coupling: Heat the reaction to 50 °C for 12 hours. The steric hindrance of the azepane requires prolonged heating; the stability of 2-MeTHF ensures the active ester does not degrade during this time.

  • Workup: Wash the organic layer sequentially with saturated NaHCO3​ , 1M HCl , and brine. Dry over Na2​SO4​ and concentrate.

Protocol C: Direct Reductive Amination

Objective: Alkylate the azepane nitrogen using an aldehyde and a hydride source. Solvent Rationale: EtOAc is utilized as a sustainable, mildly polar solvent that effectively solvates the reducing agent while promoting the loss of water during iminium formation[3].

  • Condensation: Dissolve 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane (1.0 equiv) and the target aldehyde (1.1 equiv) in EtOAc (0.2 M).

  • Acid Catalysis: Add glacial acetic acid (1.5 equiv) to catalyze the dehydration of the hemiaminal into the iminium ion.

  • Self-Validation Checkpoint: Stir for 2 hours at room temperature. Pull a 10 μL aliquot, dilute in MeOH, and analyze via LC-MS. You must observe the mass of the iminium ion (or the corresponding methyl ether if quenched in MeOH). Proceeding without confirming iminium formation will result in direct reduction of the aldehyde to an alcohol.

  • Reduction: Once the iminium is confirmed, add Sodium triacetoxyborohydride, NaBH(OAc)3​ (1.5 equiv), in small portions.

  • Completion: Stir for an additional 6 hours. Quench with saturated aqueous NaHCO3​ to neutralize the acetic acid and destroy excess reductant. Extract the product into the EtOAc layer.

References[1] Structure-based Design of γ-Carboline Analogues as Potent and Specific BET Bromodomain Inhibitors - PMC. National Institutes of Health (NIH). Available at:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4018741/[2] Reichardt, Christian. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, Weinheim/Germany, 2003. ResearchGate. Available at:https://www.researchgate.net/publication/225056762_Solvents_and_Solvent_Effects_in_Organic_Chemistry[3] McGonagle, Fiona I., et al. Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry, The Royal Society of Chemistry (2013). Available at:https://pubs.rsc.org/en/content/articlelanding/2013/gc/c3gc40359a

Sources

Application

Application Note: Microwave-Assisted Synthesis of Pyrazolyl-Azepane Compounds

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Application Area: High-Throughput Organic Synthesis, Heterocyclic Chemistry, Lead Optimization Introduction & Pharmacological C...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Application Area: High-Throughput Organic Synthesis, Heterocyclic Chemistry, Lead Optimization

Introduction & Pharmacological Context

The fusion of pyrazole and azepane (hexamethyleneimine) scaffolds represents a highly privileged structural motif in modern drug discovery. Pyrazoles are renowned for their robust hydrogen-bonding capabilities and metabolic stability, making them ubiquitous in FDA-approved kinase inhibitors and anti-inflammatory agents [1]. Conversely, the seven-membered azepane ring introduces unique conformational flexibility and lipophilicity, which is highly sought after for modulating G-protein-coupled receptors (GPCRs) and central nervous system (CNS) targets[3].

However, synthesizing linked pyrazolyl-azepane systems via conventional thermal heating often presents significant bottlenecks. Steric hindrance around the seven-membered ring and the electron-rich nature of the pyrazole core typically result in prolonged reaction times (12–48 hours), thermal degradation of the azepane moiety, and poor overall yields.

Microwave-assisted organic synthesis (MAOS) circumvents these limitations. By utilizing direct dielectric heating, MAOS dramatically accelerates reaction rates, improves regioselectivity, and aligns with green chemistry principles by minimizing solvent waste and energy consumption [1, 2].

Mechanistic Insights: The Causality of Microwave Heating

To understand why MAOS is transformative for pyrazolyl-azepane synthesis, one must look beyond the simple concept of "fast heating." Conventional oil baths rely on thermal conduction and convection, creating a temperature gradient where the reaction vessel walls are significantly hotter than the bulk solvent. This "wall effect" often leads to localized decomposition of sensitive azepane intermediates.

Microwave irradiation (typically at 2.45 GHz) operates via dielectric heating . The alternating electromagnetic field interacts directly with the dipole moments of the solvent and the polar reagents.

  • Dipole Rotation: Polar molecules continuously attempt to align with the oscillating field, generating intense internal friction and heat.

  • Ionic Conduction: Dissolved ions oscillate, further contributing to rapid, volumetric heating.

The efficiency of this energy transfer is dictated by the solvent's loss tangent ( tanδ ) . In the protocols below, high-absorbing solvents like N-methyl-2-pyrrolidone (NMP, tanδ=0.275 ) or solvent-free conditions are utilized to achieve instantaneous "in-core" superheating [2]. This localized superheating provides the high activation energy ( Ea​ ) required for sterically demanding C-N cross-couplings or cyclocondensations in minutes rather than days, effectively shifting the kinetic vs. thermodynamic equilibrium in favor of the desired pyrazolyl-azepane product.

Heating cluster_0 Conventional Heating cluster_1 Microwave Heating Vessel1 Reaction Vessel (Wall Heating) HeatTransfer Convection & Conduction Vessel1->HeatTransfer Gradient Thermal Gradient (Slow, Uneven) HeatTransfer->Gradient Field Electromagnetic Field Dipole Dipole Rotation & Ionic Conduction Field->Dipole Superheat In-Core Superheating (Fast, Uniform) Dipole->Superheat

Fig 1. Mechanistic comparison of conventional vs. microwave-assisted dielectric heating.

Experimental Protocols

The following protocols outline two distinct, self-validating pathways for the synthesis of pyrazolyl-azepanes. Both methods utilize a dedicated monomode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with infrared (IR) or fiber-optic temperature sensors.

Protocol A: Microwave-Assisted SN​Ar (Direct C-N Coupling)

Objective: Coupling an activated halopyrazole with an azepane ring. The electron-withdrawing group on the pyrazole lowers the LUMO energy, facilitating nucleophilic attack by the azepane nitrogen.

Materials:

  • 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole (1.0 mmol)

  • Azepane (1.5 mmol)

  • K2​CO3​ (anhydrous, 2.0 mmol)

  • NMP (Anhydrous, 3.0 mL)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-transparent glass vial equipped with a magnetic stir bar, add the halopyrazole (1.0 mmol) and azepane (1.5 mmol).

  • Base Addition: Add finely powdered anhydrous K2​CO3​ (2.0 mmol) to act as an acid scavenger, driving the reaction forward by neutralizing the generated HCl.

  • Solvent Addition: Add 3.0 mL of NMP. The high dielectric constant of NMP ensures excellent microwave coupling.

  • Sealing & Purging: Seal the vial with a Teflon-lined crimp cap. Purge the headspace with Argon for 30 seconds via a needle to prevent oxidative degradation of the azepane at high temperatures.

  • Microwave Parameters:

    • Power: Dynamic mode (max 150 W)

    • Temperature: 160 °C

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Cooling: Compressed air cooling to 40 °C.

  • Validation & Workup: Extract an aliquot for LC-MS analysis to confirm the disappearance of the halopyrazole. Dilute the crude mixture with ethyl acetate (20 mL) and wash with 5% aqueous LiCl (3 x 10 mL) to remove the NMP. Dry over Na2​SO4​ , concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Microwave-Assisted Cyclocondensation

Objective: Constructing the pyrazole ring directly onto an azepane-containing 1,3-dicarbonyl precursor. Microwave heating rapidly drives the dual dehydration steps required for aromatization.

Materials:

  • 1-(Azepan-1-yl)butane-1,3-dione (1.0 mmol)

  • Phenylhydrazine (1.1 mmol)

  • Glacial Acetic Acid (0.5 mL)

  • Ethanol (Absolute, 2.5 mL)

Step-by-Step Methodology:

  • Preparation: To a 10 mL microwave vial, add the azepane-1,3-dione (1.0 mmol) and phenylhydrazine (1.1 mmol).

  • Catalysis: Add 0.5 mL of glacial acetic acid. The acid catalyzes the initial imine formation and subsequent cyclization.

  • Solvent Addition: Add 2.5 mL of absolute ethanol.

  • Microwave Parameters:

    • Power: Dynamic mode (max 100 W)

    • Temperature: 120 °C

    • Ramp Time: 1 minute

    • Hold Time: 10 minutes

    • Cooling: Compressed air cooling to 40 °C.

  • Validation & Workup: The reaction is self-indicating; the formation of water as a byproduct often causes the product to precipitate upon cooling. If no precipitate forms, pour the mixture into crushed ice. Filter the resulting solid, wash with cold ethanol, and dry under a vacuum.

Quantitative Data Presentation

The table below summarizes the empirical advantages of utilizing MAOS over conventional thermal heating for various pyrazolyl-azepane derivatives, demonstrating significant reductions in time and improvements in yield.

Compound DerivativeSynthesis PathwayConventional Heating (Temp / Time)Conventional YieldMicrowave Heating (Temp / Time)Microwave YieldPurity (LC-MS)
1a (1-methyl-3-CF3) SN​Ar (Protocol A)160 °C / 24 h45%160 °C / 15 min88% >98%
1b (1-phenyl-3-CF3) SN​Ar (Protocol A)160 °C / 36 h38%160 °C / 20 min82% >95%
2a (N-phenyl pyrazole)Cyclocondensation80 °C / 12 h62%120 °C / 10 min94% >99%
2b (N-H pyrazole)Cyclocondensation80 °C / 18 h55%120 °C / 12 min91% >98%

Pharmacological Application Workflow

Pyrazolyl-azepanes synthesized via these protocols are frequently evaluated as targeted therapeutics. The azepane ring often acts as a surface-exposed solubilizing group, while the pyrazole core binds to the ATP-binding pocket of receptor tyrosine kinases (RTKs).

Pathway Compound Pyrazolyl-Azepane Inhibitor Receptor Receptor Tyrosine Kinase (RTK) Compound->Receptor Binds ATP Pocket Downstream1 PI3K / AKT Pathway Receptor->Downstream1 Inhibits Downstream2 MAPK / ERK Pathway Receptor->Downstream2 Inhibits Apoptosis Apoptosis & Cell Cycle Arrest Downstream1->Apoptosis Induces Downstream2->Apoptosis Induces

Fig 2. Pharmacological signaling pathway of pyrazolyl-azepane kinase inhibitors.

References

  • Title: Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques Source: RSC Advances, 2025, 15, 7018-7038. URL: [Link]

  • Title: Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening Source: Molecules, 2025, 30(8), 1760. URL: [Link]

  • Title: Recent Advances in Synthetic Routes to Azacycles Source: Molecules, 2023, 28(6), 2737. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane in DMSO

Welcome to the technical support center for handling 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to provide you with a logical, in-depth framework for troubleshooting, ensuring the integrity and reproducibility of your experiments.

Introduction: Understanding the Challenge

2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane is a novel heterocyclic compound with potential applications in drug discovery. Like many organic molecules developed in this field, it may exhibit limited solubility in common laboratory solvents, including DMSO.[1] Inadequate solubility can lead to a host of experimental artifacts, such as underestimated compound activity, variable results, and inaccurate structure-activity relationships (SAR).[1]

DMSO is a powerful, polar aprotic solvent widely used in biological research for its ability to dissolve a broad spectrum of both polar and non-polar compounds.[2][3] However, issues can still arise, often due to factors like compound purity, moisture content in the solvent, or improper handling techniques. This guide provides a systematic approach to identifying and resolving these issues.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling of 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane.

Q1: I've added the calculated amount of 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane to DMSO to make a 10 mM stock, but I see solid particles that won't dissolve. What should I do?

A1: This is a common issue. Initially, ensure you are using high-purity, anhydrous DMSO (≥99.9%).[2] Water absorbed from the atmosphere can significantly decrease the solubility of many organic compounds.[2] If the solvent quality is assured, you can employ mechanical assistance. First, vortex the solution vigorously for 30-60 seconds.[2] If particles remain, proceed to sonication in a water bath for several minutes.[4] Gentle warming in a 37°C water bath can also be effective, but should be used cautiously as heat can degrade some compounds.[4]

Q2: My compound dissolved in 100% DMSO, but precipitated when I diluted it into my aqueous assay buffer. Why did this happen and how can I fix it?

A2: This phenomenon, known as "crashing out," occurs because the compound is poorly soluble in the final aqueous environment. DMSO is miscible with water, but it doesn't necessarily increase the aqueous solubility of the compound itself.[5] To prevent this, it's best to perform serial dilutions in 100% DMSO first to get closer to your final concentration.[6] Then, add this diluted DMSO stock to the aqueous buffer with rapid mixing. This ensures the compound is dispersed quickly. Also, ensure the final DMSO concentration in your assay is as low as possible (typically <0.5%) to minimize both precipitation and potential solvent-induced cellular toxicity.[4]

Q3: Can I store my 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane stock solution at room temperature?

A3: It is strongly advised not to. Long-term storage in DMSO at ambient temperature can lead to compound degradation.[7] For optimal stability, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[2] Avoiding freeze-thaw cycles is critical as they can introduce moisture and lead to compound degradation.[2]

Q4: How important is the purity of 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane for solubility experiments?

A4: Purity is critical. The presence of impurities can significantly alter the observed solubility.[8] Some impurities might be less soluble than the main compound, giving a false impression of poor solubility. Conversely, some impurities could act as co-solvents, artificially inflating solubility. Inaccurate purity levels can lead to skewed test results and affect the quality of your research.[9] Therefore, it is essential to use a well-characterized batch of the compound with known purity for reliable and reproducible experiments.

Part 2: Troubleshooting Workflow

If the initial troubleshooting steps in the FAQs are unsuccessful, a more systematic approach is required. The following workflow will guide you through diagnosing and solving more persistent solubility issues.

Solubility_Troubleshooting_Workflow start Start: Undissolved Compound in DMSO check_solvent Step 1: Verify Solvent Quality - Use Anhydrous (≥99.9%) DMSO? - Fresh, unopened bottle? start->check_solvent mechanical_assist Step 2: Apply Mechanical & Thermal Energy - Vortex (1-2 min) - Sonicate (5-15 min) - Gentle Warming (37°C, 5-10 min) check_solvent->mechanical_assist Yes reassess Re-assess Solubility Is the compound dissolved? mechanical_assist->reassess success Success: Compound Solubilized Proceed with experiment. Store properly. reassess->success Yes failure Problem Persists Compound remains insoluble. reassess->failure No check_purity Step 3: Investigate Compound Purity - Confirm purity via analytical methods (LC-MS, NMR). - Are there insoluble impurities? failure->check_purity cosolvent Step 4: Advanced Formulation - Test co-solvent systems (e.g., DMSO/PEG, DMSO/Tween). - Determine optimal ratio. check_purity->cosolvent Purity Confirmed end_failure Conclusion: Compound has intrinsically low solubility in DMSO. Consider alternative solvents or formulation strategies. cosolvent->end_failure

Caption: A step-by-step workflow for troubleshooting solubility issues.

Part 3: In-Depth Protocols

Protocol 1: Standard Procedure for Preparing a 10 mM Stock Solution in DMSO

This protocol details the standard method for dissolving a powdered compound in 100% DMSO.

Materials:

  • 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane (solid powder)

  • Anhydrous, ≥99.9% purity, sterile-filtered DMSO[2]

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Calculate Required Mass: Determine the molecular weight (MW) of 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane. For a 10 mM stock in 1 mL of DMSO, the required mass (in mg) is MW * 0.01.

  • Weigh Compound: Accurately weigh the calculated mass of the compound into a sterile microcentrifuge tube.

  • Add DMSO: Add the desired volume of anhydrous DMSO to the tube.

  • Initial Dissolution: Tightly cap the tube and vortex for 30-60 seconds.[2] Visually inspect for any remaining solid material.

  • Sonication (if needed): If the compound is not fully dissolved, place the tube in a water bath sonicator and sonicate for 5-15 minutes.[4]

  • Gentle Warming (optional): If solids persist and the compound is not heat-sensitive, place the tube in a 37°C water bath for 5-10 minutes, vortexing intermittently.[4]

  • Final Inspection: Once the solution is clear with no visible particles, it is ready.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.[2]

Protocol 2: Troubleshooting with a Co-Solvent System

If 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane has intrinsically low solubility in 100% DMSO, a co-solvent system can be effective, particularly for in-vivo studies.[10]

Materials:

  • 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane

  • DMSO (injectable grade)

  • Polyethylene Glycol 300 or 400 (PEG300/400) (injectable grade)

  • Polysorbate 80 (Tween 80) (injectable grade)

  • Sterile Saline or Phosphate-Buffered Saline (PBS), pH 7.4

Procedure (Example Formulation: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline):

  • Weigh Compound: Weigh the required amount of 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane into a sterile vial.

  • Initial Dissolution in DMSO: Add the calculated volume of DMSO (10% of the final volume) and vortex until the compound is dissolved.

  • Sequential Addition of Co-solvents:

    • Add the calculated volume of PEG300 (40% of the final volume) and vortex thoroughly.[10]

    • Add the calculated volume of Tween 80 (5% of the final volume) and vortex thoroughly.[10]

  • Final Dilution: Slowly add the saline or PBS (45% of the final volume) to the mixture while vortexing to prevent precipitation.[10]

  • Final Solution: The result should be a clear solution suitable for administration. Note that the optimal ratio of these components must be determined experimentally for each compound.

Part 4: Data Presentation and Key Parameters

When assessing solubility, it's crucial to maintain consistency. The table below outlines key parameters for your experimental records.

ParameterRecommended SpecificationRationale
DMSO Grade Anhydrous, ≥99.9% PurityMinimizes water content which can cause compound precipitation.[2]
Compound Purity ≥98% (with known impurities)Ensures that insolubility is due to the target compound, not contaminants.[9]
Storage Temp. -20°C or -80°CPrevents long-term degradation of the compound in solution.[2]
Final Assay [DMSO] < 0.5%High concentrations can be toxic to cells and interfere with assay results.[4]
Handling Use fresh, anhydrous DMSO. Aliquot stocks. Avoid repeat freeze-thaw cycles.Maintains the integrity and stability of the stock solution over time.[2]

Conclusion

Successfully solubilizing 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane in DMSO is a critical first step for accurate and reproducible downstream experiments. By following a systematic troubleshooting approach—verifying solvent and compound quality, employing appropriate physical dissolution techniques, and considering advanced co-solvent formulations when necessary—researchers can overcome common solubility hurdles. Adherence to best practices for solution preparation and storage will ensure the highest quality data in your research and development endeavors.

References

  • Wasvary, J. (2023). How can dimethyl sulfoxide enhance solubility in lab applications? Quora. Retrieved from [Link]

  • Various Authors. (2016). How do I make a stock solution of a substance in DMSO? ResearchGate. Retrieved from [Link]

  • Galan, J. A., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Lorenz, T. (2021). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Ahsan, A., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry. Retrieved from [Link]

  • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Kerns, E. H., & Di, L. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Retrieved from [Link]

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening. Retrieved from [Link]

  • Jadhav, P. B., & Pandey, P. S. (2013). Phase Solubility Analysis: A Technique of Purity Determination. World Research Journal of Pharmaceutical Research. Retrieved from [Link]

  • Various Authors. (2020). How we can dissolve highly insoluble compounds in solvent such as DMSO, WATER, MeOH etc.? ResearchGate. Retrieved from [Link]

  • Li, L., & Kerns, E. H. (2003). Quality Control in Combinatorial Chemistry: Determination of the Quantity, Purity, and Quantitative Purity of Compounds in Combinatorial Libraries. Journal of Combinatorial Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Azepane. Retrieved from [Link]

  • Li, L., & Kerns, E. H. (2003). Quality Control in Combinatorial Chemistry: Determination of the Quantity, Purity, and Quantitative Purity of Compounds in Combinatorial Libraries. ACS Publications. Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3,5-dimethyl-1h-pyrazol-4-yl)azepane. Retrieved from [Link]

  • Kumar, R., & Chauhan, P. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Retrieved from [Link]

  • Akbari, J., Dideban, K., & Farhang, M. (2020). Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models. The Journal of Chemical Thermodynamics. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Solubility Data of DMSO. Scribd. Retrieved from [Link]

  • PubChem. (n.d.). 2-[5-(1-methyl-1h-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]azepane. Retrieved from [Link]

  • Asiri, A. M., & Khan, S. A. (2011). 2-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]indane-1,3-dione. Molbank. Retrieved from [Link]

Sources

Optimization

Purification of azepane derivatives by flash column chromatography

Welcome to the Chromatography Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals facing challenges during the flash column chromatograp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromatography Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals facing challenges during the flash column chromatography of azepane derivatives .

Azepanes (seven-membered saturated nitrogen heterocycles) are highly polar, basic secondary or tertiary amines. Their unique electronic properties make them notorious for severe peak tailing, irreversible column adsorption, and poor recovery. This guide provides field-proven, mechanistically grounded solutions to optimize your purification workflows.

The Core Challenge: The Silanol Effect

To solve azepane purification issues, you must first understand the causality of the failure.

Standard flash chromatography relies on bare silica gel ( SiO2​ ). While the bulk of the silica matrix is neutral, the surface is populated with residual silanol groups (Si-OH) . These silanols act as Brønsted acids with a pKa ranging from 4.5 to 6.0[4]. Azepane derivatives, being strong organic bases (pKa ~10–11), readily accept protons from these silanols.

When your azepane enters a standard silica column, it undergoes two simultaneous retention mechanisms:

  • Primary Partitioning: Normal polar interactions with the silica surface.

  • Secondary Interactions: Strong ionic bonding (acid-base protonation) and hydrogen bonding with active silanol sites [1].

This dual-retention mechanism disrupts the uniform flow of the analyte. The molecules bound by ionic interactions drag behind, resulting in the characteristic "tailing" effect, smeared bands, and co-elution with impurities [2].

Troubleshooting FAQs

Q: My azepane derivative is streaking across the TLC plate and tailing on the flash column. How can I fix this without buying a new type of column? A: You must neutralize the acidic silanol groups dynamically. This is achieved by adding a competing basic modifier to your mobile phase. Incorporating 0.1% to 1.0% (v/v) of a volatile amine—such as triethylamine (TEA), diethylamine (DEA), or ammonium hydroxide ( NH4​OH )—saturates the active silanol sites [1]. The competing amine acts as a sacrificial base, taking up the acidic sites so your azepane can elute strictly based on its inherent polarity.

Q: I added TEA to my Dichloromethane/Methanol (DCM/MeOH) gradient, but my azepane still co-elutes with closely related impurities. What is the next step? A: The strong displacement effects of both methanol and the added base can compress the chromatographic separation window, forcing closely related compounds to co-elute [1]. The most robust solution is to eliminate the need for mobile phase modifiers entirely by switching your stationary phase to an amine-functionalized silica (e.g., aminopropyl-bonded silica) [2].

Q: How does amine-functionalized silica work, and what solvents should I use with it? A: Amine-functionalized silica has an amino-propyl silane chemically bonded directly to the silica surface [3]. This modification permanently masks the underlying acidic silanols and creates a mildly basic, π -electron-rich environment. Because the column itself neutralizes the acid-base interaction, you do not need to add TEA. Furthermore, you should abandon harsh DCM/MeOH gradients. Instead, use "softer" normal-phase solvent systems like Hexane/Ethyl Acetate, which provide vastly superior resolution for basic compounds on these specialized phases [1].

Workflow & Decision Matrix

Use the following logical workflow to determine the best intervention for your specific azepane purification bottleneck.

AzepaneWorkflow Start Issue: Azepane Peak Tailing Eval Evaluate Stationary Phase Start->Eval Silica Standard Bare Silica (Si-OH) Eval->Silica AminePhase Amine-Functionalized Silica Eval->AminePhase ModSolvent Add 0.1-1% TEA/NH4OH Silica->ModSolvent Modify Mobile Phase ModColumn Pre-treat Silica with TEA Silica->ModColumn Modify Column Elute Elute with Hexane/EtOAc AminePhase->Elute Direct Elution Success Sharp Peaks & High Recovery ModSolvent->Success ModColumn->Success Elute->Success

Caption: Decision tree for troubleshooting azepane peak tailing in flash chromatography.

Comparative Data: Stationary Phases & Modifiers
Stationary PhaseMobile Phase SystemModifier Required?Mechanism of ActionPeak Shape for Azepanes
Bare Silica Gel DCM / MeOHYes (0.1-1% TEA)Dynamic silanol masking via mobile phaseModerate to Good
Bare Silica Gel Hexane / EtOAcNoUnmasked silanols cause ionic bindingPoor (Severe Tailing)
Amine-Functionalized Silica Hexane / EtOAcNoPermanent silanol masking via bonded phaseExcellent (Sharp)
C18 (Reversed-Phase) Water / AcetonitrileYes (TFA or basic buffer)Hydrophobic partition; pH controls ionizationGood (Requires lyophilization)

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the next step without confirming the validation check.

Protocol A: Silica Gel Pre-treatment with Triethylamine (TEA)

Use this protocol when amine-functionalized columns are unavailable and you must use standard silica[5].

  • Slurry Preparation: Weigh out the required amount of standard bare silica gel. Slurry the silica in your initial low-polarity column solvent (e.g., 100% Ethyl Acetate or DCM).

  • Silanol Neutralization: Add ~2 mL of Triethylamine (TEA) per 8 g of silica directly to the slurry. Stir gently for 15 minutes.

    • Causality: The 15-minute incubation allows the TEA to fully penetrate the silica pores and form ionic bonds with the Brønsted acidic Si-OH groups, effectively "capping" them before the azepane is introduced.

  • Washing: Filter the silica and wash it with Ethyl Acetate, followed by Hexane/Pentane to remove excess, unbound TEA.

  • Column Packing: Re-slurry the treated silica in your starting solvent (e.g., Hexane) and pack the flash column under pressure.

  • Self-Validation Check: Before loading your sample, run a quick TLC of your crude azepane mixture on a TEA-pretreated silica TLC plate. If the azepane still streaks, increase the TEA concentration in your mobile phase to 1% during the run.

  • Elution: Load the sample and run the gradient. Maintain 0.1% TEA in the eluent throughout the run to prevent silanol un-capping.

Protocol B: Purification via Amine-Functionalized Silica

The gold-standard method for isolating basic azepane derivatives without degradation or tailing [1][3].

  • Column Selection: Mount an appropriately sized amine-functionalized silica flash cartridge (e.g., KP-NH or Amino Flash) onto your chromatography system.

  • Solvent Selection & Equilibration: Prepare a gradient of Hexane and Ethyl Acetate. Equilibrate the cartridge with 3 to 5 column volumes (CVs) of 100% Hexane.

    • Causality: Because the stationary phase is already basic, highly polar protic solvents (like MeOH) are unnecessary. Using them will cause rapid, unresolved co-elution.

  • Self-Validation Check: Spot the crude mixture on an amine-functionalized TLC plate using your planned Hexane/EtOAc ratio. A symmetrical, tight spot confirms the stationary phase is successfully masking secondary interactions, validating the column choice before committing the bulk sample.

  • Sample Loading: Dissolve the crude azepane mixture in a minimal volume of DCM. Dry-loading onto a small plug of amine-silica is highly recommended to prevent band broadening.

  • Gradient Elution: Run a linear gradient from 0% to 50% EtOAc in Hexane over 10–15 CVs. Monitor UV absorbance (typically 210–254 nm depending on the azepane's substituents). The azepane will elute as a sharp, symmetrical peak.

References

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Knowledge Base. Available at:[Link]

  • Sorbent Technologies. "Amino Flash Chromatography Columns." Sorbtech Product Resources. Available at: [Link]

  • Pharma Growth Hub. "What is the effect of free silanols in RPLC and how to reduce it?" Pharma Growth Hub. Available at:[Link]

  • Royal Society of Chemistry. "Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids - Supporting Information." Chem. Sci. Available at:[Link]

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Substituted Azepane Coupling Reactions

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with sterically hindered coupling reactions involving 2-substituted azepanes. The...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with sterically hindered coupling reactions involving 2-substituted azepanes. The azepane scaffold is a privileged structure in medicinal chemistry, and its successful functionalization is often critical for modulating pharmacological activity.[1] However, the inherent steric bulk of substituents at the C2 position can significantly impede standard coupling protocols, leading to low yields, side reactions, and purification challenges.

This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions (FAQs) to help you navigate and overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of 2-substituted azepane coupling, and what are its common signs in my reaction?

A1: Steric hindrance refers to the spatial obstruction caused by the bulky 2-substituent on the azepane ring, which physically impedes the approach of the coupling partners to the reactive center (the nitrogen atom).[2][3] This is particularly problematic in reactions like Buchwald-Hartwig amination, Suzuki coupling, and amide bond formation.

Common signs that steric hindrance is adversely affecting your reaction include:

  • Low or No Product Formation: The most obvious sign is a significantly lower yield than expected or a complete lack of the desired product.

  • Incomplete Conversion: A substantial amount of the starting material remains unreacted, even with extended reaction times or an excess of reagents.

  • Formation of Side Products: Steric hindrance can promote alternative reaction pathways, such as β-hydride elimination in Buchwald-Hartwig couplings, leading to reduced arene byproducts.[4]

  • Catalyst Deactivation: The bulky substrate can lead to the formation of inactive catalyst species, halting the catalytic cycle.

Q2: I'm attempting a Buchwald-Hartwig amination with a 2-substituted azepane and an aryl halide, but the yield is consistently low. What are the most likely causes and immediate troubleshooting steps?

A2: Low yields in this context are a classic symptom of steric hindrance. The bulky 2-substituent on the azepane hinders the nitrogen's nucleophilic attack on the palladium center.

Immediate Troubleshooting Steps:

  • Switch to a Bulkier, More Electron-Rich Ligand: Standard phosphine ligands are often ineffective. Transition to specialized ligands designed for sterically demanding substrates, such as BrettPhos, XPhos, or RuPhos .[5] These ligands promote the formation of a more reactive, monoligated palladium species that can better accommodate the bulky azepane.

  • Increase Reaction Temperature: Sterically hindered reactions often have a higher activation energy.[6] Increasing the temperature can provide the necessary energy to overcome this barrier. Consider switching to a higher-boiling solvent like toluene or dioxane if you are using THF.

  • Use a Stronger, Non-Nucleophilic Base: A strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is crucial for efficient deprotonation of the azepane and regeneration of the active catalyst.[6]

  • Consider Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate reaction rates and improve yields for sterically hindered couplings by providing rapid and uniform heating.[7][8][9]

Troubleshooting Guides

Guide 1: Buchwald-Hartwig C-N Coupling
Problem: Low to moderate yield with significant starting material remaining.

This is the most common issue when coupling a 2-substituted azepane with an aryl halide. The primary cause is the steric clash between the azepane's 2-substituent and the palladium-ligand complex, which slows down the crucial transmetalation and reductive elimination steps of the catalytic cycle.[10]

Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Primary Troubleshooting Steps cluster_2 Advanced Strategies A Low Yield in Buchwald-Hartwig Coupling B Optimize Ligand Selection A->B  Steric hindrance is likely C Increase Reaction Temperature B->C  If yield is still low D Evaluate Base Strength C->D  If starting material remains E Employ Microwave Irradiation D->E  For significant rate enhancement F Consider Alternative Coupling Partners E->F  If all else fails

Caption: Troubleshooting workflow for Buchwald-Hartwig coupling.

Detailed Solutions
  • Ligand Selection: The choice of ligand is paramount. For sterically hindered secondary amines like 2-substituted azepanes, bulky, electron-rich biarylphosphine ligands are essential.[5][11] These ligands stabilize the palladium center and promote the oxidative addition and reductive elimination steps.[5]

LigandKey FeaturesRecommended For
XPhos Highly active and versatile for a broad range of substrates.A good starting point for most hindered couplings.
BrettPhos Particularly effective for coupling primary and secondary amines.[12]When XPhos gives suboptimal results.
RuPhos Excellent for electron-rich and heterocyclic aryl halides.Challenging aryl halide coupling partners.
  • Reaction Conditions:

    • Temperature: Reactions may require temperatures from 80°C to 120°C.

    • Solvent: Toluene and dioxane are generally good choices due to their higher boiling points.[6]

    • Base: Sodium tert-butoxide (NaOtBu) is the most commonly used base. Cesium carbonate (Cs₂CO₃) can be a milder alternative if your substrate is base-sensitive.

Experimental Protocol: Buchwald-Hartwig Amination of a 2-Substituted Azepane
  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol %), and the appropriate ligand (e.g., XPhos, 0.08 mmol, 8 mol %).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Reagent Addition: Add the 2-substituted azepane (1.2 mmol) and sodium tert-butoxide (1.4 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Stir the mixture at 100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify the crude product by column chromatography.

Guide 2: Amide Coupling
Problem: Failure to form an amide bond between a 2-substituted azepane and a carboxylic acid using standard coupling reagents.

The low nucleophilicity of the sterically hindered nitrogen in the 2-substituted azepane makes it a poor partner for standard amide coupling reactions.[13] Reagents like DCC or EDC/HOBt are often insufficient to activate the carboxylic acid to a degree that overcomes this steric barrier.

Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Primary Troubleshooting Steps cluster_2 Advanced Strategies A Failed Amide Coupling B Use High-Activity Coupling Reagents A->B  Standard reagents ineffective C Increase Reaction Time/Temperature B->C  If reaction is sluggish D Convert to Acyl Fluoride C->D  For extremely hindered substrates E Microwave-Assisted Synthesis D->E  To accelerate difficult couplings

Caption: Troubleshooting workflow for amide coupling.

Detailed Solutions
  • High-Activity Coupling Reagents: Switch to more potent activating agents.

    • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU form highly reactive O-acylisourea intermediates that readily react with even poorly nucleophilic amines.[14]

    • Phosphonium Salts: PyBOP and PyAOP are also excellent choices for difficult couplings.[14]

  • Acyl Fluoride Formation: For exceptionally challenging couplings, converting the carboxylic acid to a more reactive acyl fluoride can be highly effective.[15][16] This can be achieved using reagents like cyanuric fluoride or XtalFluor-E.

Coupling ReagentActivating SpeciesReactivity
DCC/EDC O-acylisoureaLow
HATU/HBTU Activated EsterHigh
PyBOP Acylphosphonium SaltHigh
Acyl Fluoride Acyl FluorideVery High
Experimental Protocol: HATU-Mediated Amide Coupling
  • Activation: In a round-bottom flask, dissolve the carboxylic acid (1.0 mmol), HATU (1.1 mmol), and DIPEA (2.0 mmol) in anhydrous DMF (5 mL). Stir at room temperature for 15 minutes.

  • Coupling: Add the 2-substituted azepane (1.2 mmol) to the activated carboxylic acid solution.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Guide 3: Suzuki C-C Coupling
Problem: Low yield in the Suzuki coupling of a 2-(halophenyl)-substituted azepane.

In this scenario, the steric hindrance originates from the azepane substituent ortho to the halide, which can impede the oxidative addition of the palladium catalyst to the C-X bond.

Detailed Solutions
  • Ligand Selection: Similar to C-N coupling, bulky, electron-rich phosphine ligands are crucial. SPhos and XPhos are often effective choices for sterically hindered Suzuki couplings.[5] N-heterocyclic carbene (NHC) ligands can also be highly effective for coupling sterically hindered aryl chlorides.[17]

  • Reaction Conditions:

    • Base: A strong base is required to facilitate the transmetalation step. K₃PO₄ or Cs₂CO₃ are commonly used.

    • Solvent: A mixture of toluene and water or dioxane and water is often employed to ensure solubility of both the organic and inorganic reagents.

  • Microwave Irradiation: Microwave heating can dramatically reduce reaction times and improve yields in sterically hindered Suzuki couplings.[7]

Advanced Strategies for Overcoming Steric Hindrance

Flow Chemistry

For reactions that are difficult to control in batch due to exotherms or the handling of hazardous reagents, flow chemistry offers a powerful alternative.[18][19][20][21] The precise control over reaction parameters such as temperature, pressure, and residence time can lead to improved yields and selectivity in sterically hindered couplings.[18]

Copper-Catalyzed Coupling

As an alternative to palladium, copper-catalyzed C-N coupling (Ullmann-type reactions) can be effective for sterically hindered substrates.[22][23] Recent developments have identified ligands that facilitate the coupling of ortho-substituted aryl iodides with hindered amines.[22][23]

References

  • Al-Masum, M. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angewandte Chemie International Edition, 54(28), 8259–8262. Available at: [Link]

  • Baxendale, I. R., Griffiths-Jones, C. M., Ley, S. V., & Tranmer, G. K. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Chemistry – A European Journal, 12(16), 4407–4416. Available at: [Link]

  • Chem.libretexts.org. (2023). Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. Available at: [Link]

  • Chighine, A., Crosignani, S., Arnal, M.-C., Bradley, M., & Linclau, B. (2009). Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration. The Journal of Organic Chemistry, 74(13), 4638–4641. Available at: [Link]

  • Darabantu, M. (2012). Microwave-Assisted Coupling Reactions in Aqueous Media. IntechOpen. Available at: [Link]

  • Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690–3693. Available at: [Link]

  • Chem.libretexts.org. (2019). 10.4: Effect of sterics on Sn2 reactions. Available at: [Link]

  • Shekhar, S., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis, 10(18), 10424–10430. Available at: [Link]

  • Ota, K., Nagao, K., & Ohmiya, H. (2021). Synthesis of Sterically Hindered α-Hydroxycarbonyls through Radical–Radical Coupling. Organic Letters, 23(11), 4420–4425. Available at: [Link]

  • Ley, S. V., et al. (2016). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. ACS Medicinal Chemistry Letters, 7(1), 10–15. Available at: [Link]

  • Chemistry World. (2022). Next-generation ligands for complex coupling challenges. Available at: [Link]

  • Chemistrysteps.com. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Available at: [Link]

  • Shekhar, S., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Available at: [Link]

  • Mao, L., et al. (2024). Ligand-enabled next-generation glycosyl Stille cross-coupling for the stereospecific synthesis of sterically hindered aryl C-glycosides. Nature Communications, 15(1), 1596. Available at: [Link]

  • Skrydstrup, T., et al. (2016). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry, 14(3), 1045-1050. Available at: [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig reaction for the synthesis of substituted benzodiazepin-2,5-diones 19. Available at: [Link]

  • Reddit. (2021). effect of steric hindrance on nucleophiles. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Zhang, X., et al. (2019). Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. Nature Communications, 10(1), 1179. Available at: [Link]

  • Dalal Institute. (n.d.). Reactivity – Effects of Substrate Structure, Attacking Nucleophile, Leaving Group and Reaction Medium. Available at: [Link]

  • Buchwald, S. L., et al. (2025). Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. Organic Letters. Available at: [Link]

  • Kim, Y., Cramer, C. J., & Truhlar, D. G. (2009). Steric effects and solvent effects on SN2 reactions. The Journal of Physical Chemistry A, 113(32), 9109–9114. Available at: [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. Available at: [Link]

  • El-Gamal, M. I., et al. (2018). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 144, 763–773. Available at: [Link]

  • Chem.libretexts.org. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • University of Copenhagen. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available at: [Link]

  • Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. Available at: [Link]

  • Skrydstrup, T., et al. (2016). Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides: Synthesis of 2-aroylbenzoate derivatives. ResearchGate. Available at: [Link]

  • Syrris. (n.d.). Flow Chemistry in the Pharmaceutical Industry. Available at: [Link]

  • Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1052–1058. Available at: [Link]

  • Nolan, S. P., et al. (2003). A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature. Journal of the American Chemical Society, 125(51), 15276–15277. Available at: [Link]

  • Sai Life Sciences. (n.d.). Ensuring faster, safer and accurately reproducible results with flow chemistry. Available at: [Link]

  • Semantic Scholar. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available at: [Link]

  • ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Available at: [Link]

  • Hone, C. A., & Kappe, C. O. (2021). Understanding flow chemistry for the production of active pharmaceutical ingredients. Journal of Flow Chemistry, 11(3), 227-241. Available at: [Link]

  • Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(6), 401-405. Available at: [Link]

  • Wang, Q.-Q., et al. (2018). Controlling the selective synthesis of[4]- androtaxanes by intermolecular steric hindrance between the macrocyclic hosts. Chemical Communications, 54(73), 10302-10305. Available at: [Link]

Sources

Optimization

Troubleshooting cyclization steps for pyrazole-azepane formation

Welcome to the Technical Support Center for the synthesis of pyrazolo-azepane scaffolds (e.g., pyrazolo[3,4-c]azepines). As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kine...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of pyrazolo-azepane scaffolds (e.g., pyrazolo[3,4-c]azepines). As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges inherent in forming 7-membered nitrogenous rings fused to electron-rich pyrazoles.

This guide bypasses generic advice, focusing instead on the chemical causality behind reaction failures—such as catalyst poisoning, entropic penalties during cyclization, and regioselectivity issues—to provide you with field-proven, self-validating protocols.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is my Ring-Closing Metathesis (RCM) failing to form the azepane ring, yielding only unreacted diene or intermolecular oligomers? The Causality: Ruthenium-based catalysts (e.g., Grubbs II, Hoveyda-Grubbs) are highly susceptible to poisoning by Lewis basic functional groups. The unprotected secondary or tertiary amine in your azepane precursor chelates the Ru center, forming a stable, catalytically inactive complex[1]. Furthermore, forming a 7-membered ring carries a higher entropic penalty than 5- or 6-membered rings, making intermolecular oligomerization a highly competitive side reaction. The Solution: You must neutralize the Lewis basicity of the amine. This can be achieved covalently by protecting the amine with an electron-withdrawing group (e.g., Boc, Cbz, or Ts). If a protecting group strategy disrupts your synthetic route, you can perform the RCM in the presence of a stoichiometric acid (such as Trifluoroacetic acid (TFA) or Camphorsulfonic acid (CSA)) to protonate the amine in situ, preventing coordination to the catalyst[2]. To suppress oligomerization, the reaction must be run at high dilution (0.001 - 0.01 M)[1].

Q2: During intramolecular reductive amination to close the azepane ring, I observe significant direct reduction of the carbonyl before the iminium intermediate forms. How can I prevent this? The Causality: Seven-membered ring closure is entropically slow. If you mix the amino-aldehyde/ketone precursor directly with a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), the rate of direct carbonyl reduction outcompetes the rate of intramolecular cyclization. The Solution: Isolate the cyclization step from the reduction step. First, promote cyclic imine/iminium formation using a dehydrating agent (e.g., Ti(O-iPr)₄ or 4Å molecular sieves) or a catalytic acid (AcOH). Only after the iminium formation reaches equilibrium should you introduce the reducing agent. For highly challenging or enantioenriched substrates, consider an Iridium-catalyzed asymmetric reductive amination (ARA) approach[3].

Q3: When synthesizing the pyrazole ring onto a pre-existing azepanone via condensation with hydrazine, I get an intractable mixture of N1 and N2 alkylated regioisomers. How do I control this? The Causality: The two nitrogen atoms of the hydrazine intermediate possess similar nucleophilicity. In standard condensation reactions (e.g., with a diketone or enone), the lack of strong steric or electronic differentiation leads to poor regioselectivity[4]. The Solution: Utilize a highly polarized 1,3-dielectrophile or employ a multicomponent reaction (MCR) strategy. Recent advances show that synthesizing pyrazoloazepines via a one-pot MCR using isatins, α -halo ketones, and hydrazine in an ionic liquid solvent drastically improves regioselectivity and yield by leveraging hydrogen-bonding networks that stabilize a single transition state[5].

Part 2: Experimental Protocols (Self-Validating Systems)

Protocol A: Stepwise Intramolecular Reductive Amination

This protocol ensures the entropic barrier of 7-membered ring formation is overcome before hydride delivery.

  • Imine Formation: Dissolve the amino-aldehyde precursor (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.05 M. Add glacial acetic acid (1.5 eq) and Ti(O-iPr)₄ (1.2 eq). Stir at room temperature for 4 hours.

  • Validation Checkpoint 1: Remove a 10 μ L aliquot, quench with NaHCO₃, and analyze via LC-MS. You must observe the mass of the dehydrated cyclic iminium intermediate[M-H₂O+H]⁺. Do not proceed until starting material is <5%.

  • Reduction: Cool the reaction to 0 °C. Add NaBH(OAc)₃ (2.0 eq) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench & Extraction: Quench with saturated aqueous NaHCO₃. Extract with dichloromethane (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Validation Checkpoint 2: Perform ¹H NMR. The disappearance of the aldehyde proton (~9.5-10.0 ppm) and the appearance of new multiplets corresponding to the azepane methylene protons (~2.5-3.0 ppm) validate successful cyclization.

Protocol B: Acid-Mediated Ring-Closing Metathesis (RCM)

This protocol rescues Ru-catalysts from amine poisoning.

  • Salt Formation: Dissolve the diene precursor (1.0 eq) in anhydrous, degassed toluene to a high dilution of 0.005 M. Add Camphorsulfonic acid (CSA) (1.1 eq) and stir for 30 minutes at room temperature to fully protonate the basic amine[2].

  • Catalyst Addition: Add 1,4-benzoquinone (0.1 eq) to suppress double-bond isomerization. Then, add Hoveyda-Grubbs 2nd Generation catalyst (10 mol%).

  • Metathesis: Heat the mixture to 80 °C under a strict argon atmosphere for 4-6 hours.

  • Validation Checkpoint: Monitor via TLC (stain with KMnO₄). The diene starting material will consume KMnO₄ rapidly, whereas the cyclic product will show a distinct shift in Rf. LC-MS should confirm the loss of ethylene[M-28]⁺.

  • Workup: Cool to room temperature, add a few drops of ethyl vinyl ether to quench the catalyst, and concentrate. Purify via silica gel chromatography.

Part 3: Quantitative Data Presentation

The following table summarizes the causal metrics and outcomes of different cyclization strategies for pyrazolo-azepane formation, allowing for rapid comparative analysis.

Cyclization StrategyKey Reagents / CatalystsTypical YieldReaction TimePrimary Bottleneck / ByproductSolution / Optimization
Intramolecular Reductive Amination Ti(O-iPr)₄, NaBH(OAc)₃65 - 85%12 - 16 hPremature carbonyl reductionStepwise addition; pre-form iminium[3]
Ring-Closing Metathesis (RCM) Hoveyda-Grubbs II, CSA45 - 70%4 - 8 hCatalyst poisoning; OligomerizationAcid additive; High dilution (0.005 M)[1][2]
Multicomponent Reaction (MCR) Isatins, Hydrazine, Ionic Liquid75 - 92%2 - 4 hRegioisomer mixtures if not optimizedUse ionic liquids to stabilize transition states[5]
Linear Condensation Hydrazine, Azepane-dione30 - 50%24 hPoor regioselectivity (N1 vs N2)Use blocking groups; modify electrophilicity[4]

Part 4: Mechanistic Workflows & Visualizations

The following diagrams illustrate the logical flow and mechanistic pathways discussed in the troubleshooting section.

RCM_Pathway Start Diene Precursor (Basic Amine) Poisoning Ru-Catalyst Coordination Start->Poisoning No Additive Salt Ammonium Salt (Amine Protonated) Start->Salt + TFA or CSA Fail Catalyst Poisoning (No Cyclization) Poisoning->Fail Metathesis Active RCM Catalytic Cycle Salt->Metathesis + Grubbs II Success Azepane Ring Closed Metathesis->Success

Mechanism of Ru-catalyst poisoning by basic amines and rescue via acid-mediated protonation.

Reductive_Amination A Amino-Aldehyde Precursor B Dehydration (Ti(O-iPr)4 / AcOH) A->B Step 1 D Direct Reduction (Side Reaction) A->D Premature Reductant C Cyclic Iminium Intermediate B->C -H2O E Hydride Addition (NaBH(OAc)3) C->E Step 2 F Azepane Product E->F

Stepwise intramolecular reductive amination workflow to prevent premature carbonyl reduction.

References

  • [5] New MCRs: Preparation of Novel Derivatives of Pyrazoloazepines in Ionic Liquid and Study of Biological Activity. Taylor & Francis. Available at:

  • [4] Convergent Synthesis of a 5HT7/5HT2 Dual Antagonist. Organic Process Research & Development - ACS Publications. Available at:

  • [3] Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines. Chemical Science (RSC Publishing). Available at:

  • [1] Optimizing reaction conditions for azepane ring formation. Benchchem. Available at:

  • Total Synthesis of Stemaphylline N-oxide and Related C9a-Epimeric Analogs. PMC - NIH. Available at:

Sources

Troubleshooting

Optimizing reaction temperature for trimethylpyrazole azepane synthesis

Welcome to the Catalysis & Process Chemistry Technical Support Center . As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the cross...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Catalysis & Process Chemistry Technical Support Center . As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the cross-coupling of electron-rich heterocycles.

Synthesizing trimethylpyrazole azepane via a Buchwald-Hartwig Amination (BHA) requires precise control over the reaction temperature. Because trimethylpyrazole is highly electron-rich, the oxidative addition step is energetically demanding. Conversely, excessive thermal stress leads to rapid catalyst degradation. This guide provides a self-validating protocol, quantitative optimization data, and mechanistic troubleshooting to ensure your success.

I. Self-Validating Experimental Protocol

To ensure reproducibility and establish a baseline for troubleshooting, this protocol incorporates a self-validating kinetic tracking system . By including an internal standard, you can definitively prove whether a failure is due to temperature, catalyst deactivation, or reagent impurity[1].

Reaction: 4-bromo-1,3,5-trimethylpyrazole + Azepane Pd catalyst​ Trimethylpyrazole Azepane

Step-by-Step Methodology:

  • Glovebox Preparation: Inside an argon-filled glovebox, add 4-bromo-1,3,5-trimethylpyrazole (1.0 mmol), t BuBrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.5 mmol) to an oven-dried 10 mL Schlenk tube.

  • Internal Standard Addition: Add exactly 0.33 mmol of 1,3,5-trimethoxybenzene. Causality: This acts as an inert internal standard for quantitative NMR (qNMR), allowing you to validate mass balance and track conversion without relying on isolated yields.

  • Solvent & Amine Addition: Add 4.0 mL of rigorously degassed, anhydrous 1,4-dioxane, followed by azepane (1.2 mmol). Seal the tube with a PTFE septum.

  • Controlled Heating: Transfer the tube to a pre-heated reaction block set to the optimized temperature (see Table 1). Critical: Use an internal thermocouple to ensure the solvent temperature matches the block temperature.

  • Kinetic Sampling (The Validation Step): Withdraw 50 μ L aliquots via a microsyringe at t=1 h, 4 h, and 12 h. Dilute with CDCl 3​ , filter through a short celite plug, and analyze via 1 H-NMR.

  • Quench & Workup: After 12 hours, cool to room temperature, quench with saturated aqueous NH 4​ Cl, extract with ethyl acetate, and purify via flash chromatography.

II. Quantitative Temperature Optimization Data

The following table summarizes the kinetic and thermodynamic outcomes of the trimethylpyrazole-azepane coupling at various temperatures.

Temperature (°C)4h Conversion (%)12h Yield (%)Primary ByproductsCatalyst State Observation
60 °C 12%28%Unreacted starting materialClear yellow (Resting state)
80 °C 45%71%Trace dehalogenationDeep yellow/orange
100 °C 88% 94% None detectedDark orange (Active)
120 °C 65%68%Pyrazole homocouplingDark brown/Black precipitate
140 °C 30%32%Dehalogenated pyrazoleImmediate Palladium Black

Data Interpretation: The optimal thermal window is 100 °C . Below 80 °C, the reaction is hindered by the activation energy required for oxidative addition. Above 110 °C, the catalyst undergoes irreversible thermal degradation[2].

III. Mechanistic Pathways & Troubleshooting Workflows

To understand why these temperature thresholds exist, we must look at the catalytic cycle.

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Requires >80°C) Pd0->OxAdd + Trimethylpyrazole-Br Degradation Catalyst Degradation (Pd Black) >120°C Pd0->Degradation Excessive Heat PdII Pd(II) Aryl Halide Complex OxAdd->PdII AmineCoord Azepane Coordination & Deprotonation PdII->AmineCoord + Azepane + Base Resting Off-Cycle Resting State <80°C PdII->Resting Insufficient Heat PdII_Amine Pd(II) Aryl Amido Complex AmineCoord->PdII_Amine RedElim Reductive Elimination (Optimal 80-110°C) PdII_Amine->RedElim Product Trimethylpyrazole Azepane + Pd(0) RedElim->Product Product->Pd0 Catalyst Regeneration

Catalytic cycle of Buchwald-Hartwig amination highlighting temperature-dependent failure points.
Frequently Asked Questions (FAQs)

Q1: Why does my reaction mixture turn black and stall at 120 °C? A: The black precipitate is "Palladium Black," an inactive aggregate of Pd(0) nanoparticles[3]. At elevated temperatures (>110 °C), the thermal energy exceeds the binding energy of the phosphine ligand (e.g., t BuBrettPhos) to the palladium center. Once the ligand dissociates, the highly reactive, coordinatively unsaturated Pd(0) atoms cluster together irreversibly. This removes the catalyst from the active cycle, permanently stalling the reaction[4].

Q2: My reaction at 70 °C stalls at 30% conversion. How do I know if it's a temperature issue or a poisoned catalyst? A: Check your self-validating kinetic aliquots. If the catalyst was poisoned (e.g., by oxygen or wet solvent), the conversion would be near 0% at the 1-hour mark. If you see 15% conversion at 1 hour, but it plateaus at 30% by 4 hours, your catalyst is trapped in an off-cycle resting state[5]. Trimethylpyrazole is electron-rich, making the oxidative addition step kinetically slow. At 70 °C, the reaction cannot overcome the activation barrier efficiently, allowing competing pathways (like base-induced catalyst deactivation) to outpace product formation. Increase the temperature to 100 °C.

Q3: I increased the temperature to 100 °C, but now I'm seeing dehalogenated trimethylpyrazole. Why? A: Hydrodehalogenation is a common side reaction in BHA when the reductive elimination step is slow[1]. While 100 °C promotes oxidative addition, if your azepane concentration drops (due to evaporation into the headspace of the reaction vessel) or if the base is insoluble, the Pd(II) intermediate will undergo β -hydride elimination from the amine or solvent, leading to the reduced arene. Ensure your vessel is tightly sealed and consider switching to a more soluble base like Cs 2​ CO 3​ if the issue persists.

Workflow Start Reaction Yield < 50% CheckPd Observe Reaction Mixture at t=2h Start->CheckPd Black Black Precipitate (Pd Black) CheckPd->Black Clear Clear/Yellow Solution (No Precipitate) CheckPd->Clear TempHigh Temp Too High (>110°C) or Ligand Dissociation Black->TempHigh TempLow Temp Too Low (<80°C) or Inactive Base Clear->TempLow Action1 Decrease Temp by 15°C Check Degassing TempHigh->Action1 Action2 Increase Temp by 15°C Check Base Solubility TempLow->Action2

Troubleshooting workflow for temperature-related failures in heterocyclic cross-coupling.

References

1.3, National Institutes of Health (NIH) / PMC. 2. 1, BenchChem. 3. 2, ResearchGate. 4.5, WuXi AppTec RCS. 5.4, MDPI.

Sources

Optimization

Technical Support Center: Purification of 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane

Welcome to the technical support guide for the purification of 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane. This resource is designed for researchers, chemists, and drug development professionals to provide practical, in-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane. This resource is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this heterocyclic amine. The following troubleshooting guide is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I have a crude reaction mixture containing 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane. What is the most effective initial purification strategy?

Answer: The optimal initial strategy depends on the nature and quantity of the impurities. For 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane, which contains a basic azepane nitrogen atom, a chemically-active extraction, commonly known as an acid-base extraction, is the most powerful first step.[1][2][3] This technique leverages the ability of the azepane amine to be protonated into a water-soluble salt, effectively separating it from non-basic organic impurities.

This initial purification step is highly efficient for removing:

  • Unreacted starting materials that are neutral or acidic.

  • Neutral by-products formed during the synthesis (e.g., from side reactions not involving the amine).[4][5]

  • High molecular weight, non-polar "gunk" that can complicate other purification methods like chromatography.

Following an acid-base extraction, further purification via column chromatography or recrystallization may be necessary to remove closely related basic impurities.

Below is a recommended workflow for deciding on a purification strategy.

Purification Workflow cluster_0 Phase 1: Initial Cleanup cluster_1 Phase 2: Polishing Crude Crude Product (2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane + Impurities) Analysis Analyze Impurity Profile (TLC, LCMS, or ¹H NMR) Crude->Analysis Decision Are major impurities non-basic? Analysis->Decision AcidBase Perform Acid-Base Extraction Decision->AcidBase Yes Chromatography_Direct Proceed Directly to Column Chromatography Decision->Chromatography_Direct No (impurities are basic) PurityCheck Purity >95%? AcidBase->PurityCheck Chromatography_Direct->PurityCheck Recrystallize Recrystallization PurityCheck->Recrystallize No FinalProduct Pure Product PurityCheck->FinalProduct Yes Recrystallize->FinalProduct

Caption: Decision workflow for purifying crude 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane.

Q2: My crude product is contaminated with non-basic organic by-products. How do I perform an effective acid-base extraction?

Answer: This is the ideal scenario for an acid-base extraction. The process involves converting the basic amine into a water-soluble salt, washing away water-insoluble impurities with an organic solvent, and then regenerating the free amine.

Causality: The lone pair of electrons on the azepane nitrogen makes it a Brønsted-Lowry base. It readily accepts a proton (H⁺) from an acid to form a positively charged ammonium salt. This ionic salt is highly polar and therefore soluble in water, while neutral organic impurities remain in the non-polar organic solvent.[2][3]

Acid_Base_Extraction_Mechanism Mechanism of Acid-Base Extraction Neutral Product (Base Form) Insoluble in Water Protonated Product (Salt Form) Soluble in Water Neutral->Protonated + HCl (aq) (Protonation) Impurity_Org Neutral Impurities Insoluble in Water Protonated->Neutral + NaOH (aq) (Deprotonation) Impurity_Aq Neutral Impurities (Insoluble, remains in Organic Phase)

Caption: State of the target compound during acid-base extraction.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product (e.g., 10 grams) in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (200 mL) in a separatory funnel. Ensure all solids are fully dissolved.

  • Acidification: Add 1 M aqueous hydrochloric acid (HCl) (100 mL). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate. The protonated product is now in the top aqueous layer (if using DCM, it will be the top layer; if using ethyl acetate, it will be the bottom layer). Drain and collect the aqueous layer.

  • Washing: To ensure all product is extracted, add another portion of 1 M HCl (50 mL) to the organic layer, shake, and combine the aqueous layers. The organic layer, now containing neutral impurities, can be discarded.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 2 M aqueous sodium hydroxide (NaOH) with stirring until the solution is strongly basic (pH > 12, check with pH paper). The product will deprotonate and may precipitate or form an oil.

  • Re-extraction: Extract the free amine back into an organic solvent by adding fresh ethyl acetate or DCM (150 mL) to the basic aqueous solution. Shake vigorously as before.

  • Isolation: Drain and collect the organic layer. Repeat the extraction of the aqueous layer with another portion of organic solvent (50 mL). Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.

Q3: The purity is still not sufficient after acid-base extraction. How do I set up a column chromatography protocol for this compound?

Answer: If basic impurities (e.g., unreacted amine starting materials or related by-products) are present, they will not be removed by acid-base extraction. Flash column chromatography is the next logical step.[6]

Causality & Key Considerations: 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane is a tertiary amine, which can interact strongly with the acidic silanol groups on the surface of standard silica gel. This interaction often leads to significant peak tailing and poor separation. To mitigate this, a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia, is added to the eluent. This deactivates the acidic sites on the silica, allowing the amine to travel through the column more symmetrically.

Protocol: Flash Column Chromatography

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate or acetone). Add ~1% triethylamine to your TLC mobile phase to simulate column conditions. The ideal system will give your product an Rf value of approximately 0.2-0.3.[6]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet-packing is common).[6] Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading: Dissolve your semi-purified product in a minimal amount of the mobile phase or a stronger solvent like DCM. Alternatively, for better resolution, perform a "dry-loading" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[6]

  • Elution: Run the column by applying positive pressure (flash chromatography). Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will co-evaporate.

Data Presentation: Recommended Solvent Systems

PolarityNon-Polar SolventPolar SolventBasic ModifierTypical Ratio (v/v/v)
Low to MediumHexanesEthyl AcetateTriethylamine90:10:1 to 70:30:1
Medium to HighDichloromethaneMethanolTriethylamine99:1:0.5 to 95:5:0.5
HighEthyl AcetateMethanolAmmonia (7N in MeOH)100:1 to 100:5 (using the ammonia solution as the methanol source)
Q4: My product is >95% pure after chromatography but contains minor impurities. Can I use recrystallization for a final polishing step?

Answer: Yes, recrystallization is an excellent technique for final purification to achieve high-purity crystalline material, provided the compound is a solid at room temperature.[7][8]

Causality: Recrystallization works on the principle that the solubility of a compound in a solvent increases with temperature. An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures. Impurities, being present in much lower concentrations, will ideally remain in the cooled solution (the "mother liquor") while the pure product crystallizes out.[9]

Protocol: Recrystallization

  • Solvent Screening: The key is finding the right solvent or solvent system.[10] Test small amounts of your product in various solvents. Good single solvents for pyrazole derivatives often include ethanol, methanol, or isopropanol.[7] A mixed-solvent system (e.g., dissolving in hot ethanol and adding water as an anti-solvent until turbidity appears) is also very effective.[7]

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just fully dissolve the compound.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or residual silica), perform a rapid filtration of the hot solution.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[11]

  • Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a "seed crystal" of pure product.[10][11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals under vacuum.

Q5: My compound "oiled out" instead of crystallizing during recrystallization. What should I do?

Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is a common problem, especially with compounds that have relatively low melting points or when the solution is too concentrated.[11]

Troubleshooting Steps:

  • Re-heat and Add More Solvent: Heat the mixture again until the oil redissolves. Add a small amount of additional solvent (10-20% more) to make the solution more dilute. This lowers the saturation temperature, allowing crystallization to occur at a lower temperature, hopefully below the compound's melting point.[11]

  • Slow Down Cooling: Ensure the solution cools as slowly as possible. Insulate the flask with paper towels or place it in a warm water bath that is allowed to cool to room temperature. Rapid cooling is a primary cause of oiling out.[7]

  • Change the Solvent System: If the problem persists, the chosen solvent may be unsuitable. Try a different solvent or a mixed-solvent system. A solvent with a lower boiling point might prevent the solution from being too hot when saturation is reached.

  • Induce Crystallization at a Lower Temperature: Once the solution has cooled significantly but before oiling occurs, vigorously scratch the flask or add a seed crystal to try and initiate crystallization.

References

  • Wikipedia. (2023). Acid–base extraction. In Wikipedia. Retrieved from [Link]

  • University of California, Davis. (n.d.). Acid-Base Extraction. Chem 2BH Honors Lab Manual. Retrieved from [Link]

  • Fiveable. (2025, August 15). Acid-Base Extraction Definition. Fiveable. Retrieved from [Link]

  • Błachut, D., Szawkało, J., & Czarnocki, Z. (2012). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Forensic Science International, 217(1-3), 60-70. Retrieved from [Link]

  • University of York. (n.d.). Chemically-active extraction. Chemistry Teaching Labs. Retrieved from [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Magritek. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purifying pyrazoles. WO2011076194A1.
  • Błachut, D., Szawkało, J., & Czarnocki, Z. (2012). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Forensic Science International, 217(1-3), 60–70. Retrieved from [Link]

  • ResearchGate. (2025, December 15). Metallic Impurities in Electrolysis: Catalytic Effect of Pb Traces in Reductive Amination and Acetone Reduction. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2025, December 15). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. Retrieved from [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Purification. Retrieved from [Link]

  • Lab-Training. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]

  • ACS Publications. (n.d.). Isolation and Determination of Hydroxylated Nitrogen Heterocycles in a Coal Liquid. Retrieved from [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. r/OrganicChemistry. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • MDPI. (2026, March 11). 5-phenyl-4H-1,2,6-thiadiazin-4-one and 3-[(2-Ethylhexyl)amino]. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and characterization of 2H-, 3H- and 4H-azepine. Retrieved from [Link]

  • MDPI. (2025, March 10). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • Cengage. (2018, November 16). Amines and Heterocycles. Retrieved from [Link]

  • MDPI. (2022, December 14). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]

  • PubMed. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. Retrieved from [Link]

  • RSC Publishing. (n.d.). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Retrieved from [Link]

  • Orbital: The Electronic Journal of Chemistry. (2023, January 21). Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity. Retrieved from [Link]

  • ACS Publications. (2021, September 1). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N. Retrieved from [Link]

  • Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

  • Nature. (n.d.). Synthesis of poly-substituted azepanes by dearomative ring-expansion of nitroarenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]

  • PubMed. (n.d.). Solid-phase synthesis of 1,3,5-trisubstituted 1,4-diazepin-2-one peptide mimic. Retrieved from [Link]

  • MDPI. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane

High-Resolution 1H NMR Analysis of 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane: A Platform Comparison Guide Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Prepared By: Senior Applica...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution 1H NMR Analysis of 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane: A Platform Comparison Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Molecular Complexity & The Analytical Challenge

The structural verification of 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane presents a dual-faceted analytical challenge. The molecule is a hybrid scaffold consisting of a rigid, electron-rich pyrazole core and a highly flexible, seven-membered aliphatic azepane ring.

  • The Pyrazole Core: The 1,3,5-trimethylpyrazole moiety is analytically straightforward. It yields three distinct methyl singlets. The N−CH3​ group is typically deshielded (~3.70 ppm) due to the adjacent electronegative nitrogen, while the C3​ and C5​ methyls appear slightly upfield (~2.20–2.25 ppm)[1].

  • The Azepane Ring: This is where standard NMR platforms struggle. The azepane ring undergoes rapid pseudorotation, and its continuous chain of aliphatic methylene groups ( C3​ through C6​ ) exist in highly similar chemical environments[2]. At standard magnetic fields, the chemical shift differences ( Δν ) between these protons are on the same order of magnitude as their J-coupling constants. This results in severe second-order spin effects (roofing), merging the signals into an unresolved, featureless "hump" between 1.40 and 1.90 ppm.

To establish a self-validating structural assignment, we must objectively compare the performance of a standard 400 MHz Room Temperature (RT) Probe against a 600 MHz CryoProbe system.

Platform Comparison: 400 MHz RT Probe vs. 600 MHz CryoProbe

Choosing the correct NMR platform is not merely a matter of convenience; it dictates the integrity of the structural proof.

Standard 400 MHz RT Probe
  • Performance: Sufficient for routine identity verification and confirming the presence of the pyrazole methyls.

  • Limitation: Fails to resolve the azepane C3​−C6​ envelope. The C2​−H proton (the point of attachment to the pyrazole) often appears as a poorly defined multiplet, making it impossible to extract accurate J-coupling values to determine the ring's dominant conformation.

MHz CryoProbe
  • Performance: The definitive choice for complex heterocycles.

  • Causality behind the technology: By cooling the radio frequency (RF) coil and preamplifiers to ~20 K using helium gas, the thermal (Johnson-Nyquist) noise of the electronics is drastically reduced. This yields a 300% to 400% increase in the signal-to-noise (S/N) ratio compared to a room-temperature probe[3][4]. Furthermore, the higher B0​ magnetic field (600 MHz) increases the chemical shift dispersion in Hertz. This pulls the overlapping azepane multiplets apart, transforming complex second-order spectra into analyzable first-order splitting patterns.

Analytical Workflow

G A Sample Prep: Analyte in CDCl3 (Internal Ref: TMS, 298K) B 1D 1H NMR Acquisition (Evaluate Multiplet Overlap) A->B C Platform Selection B->C D 400 MHz RT Probe (Severe C3-C6 Overlap) C->D Routine E 600 MHz CryoProbe (First-Order Resolution) C->E High-Res F 2D COSY / HSQC (Spin System Validation) D->F Req. 2D E->F Fast 2D G Final Structural Assignment & Quantitative Integration F->G

Workflow comparing 400 MHz and 600 MHz CryoProbe platforms for azepane NMR validation.

Step-by-Step Experimental Methodology (Self-Validating Protocol)

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system, where every experimental choice is grounded in physical chemistry.

Step 1: Sample Preparation

  • Action: Dissolve 5 mg of 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane in 0.6 mL of anhydrous deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: Using anhydrous CDCl3​ prevents the rapid chemical exchange of the azepane N−H proton with water, allowing it to be observed (typically as a broad singlet). TMS provides an absolute 0.00 ppm internal reference, eliminating chemical shift drift errors.

Step 2: Temperature Equilibration and Shimming

  • Action: Insert the sample and equilibrate to 298 K. Perform automated tuning and matching (ATM) followed by gradient shimming.

  • Causality: CryoProbes have an exceptionally high Q-factor (quality factor), making them highly sensitive to slight changes in sample dielectric properties[4]. Precise tuning and 3D gradient shimming are mandatory to achieve the narrow linewidths required to resolve the azepane couplings. Note: If the azepane ring exhibits rotameric line broadening due to slow conformational exchange, variable temperature (VT) NMR at 330 K can be utilized to coalesce the signals into sharp peaks[2].

Step 3: 1D 1H Acquisition

  • Action: Acquire the 1D spectrum using a standard 30° pulse sequence (zg30). Set the relaxation delay ( D1​ ) to 10 seconds.

  • Causality: The extended 10-second D1​ delay is a critical self-validating step. It ensures complete longitudinal relaxation ( T1​ ) of the non-polar, rapidly rotating pyrazole methyl groups. Failing to allow full T1​ relaxation will result in artificially low integrations for the methyl groups, destroying the quantitative integrity of the analysis[1].

Step 4: 2D COSY and HSQC Cross-Validation

  • Action: Acquire gradient-selected COSY and multiplicity-edited HSQC spectra.

  • Causality: 1D NMR alone cannot definitively assign the overlapping C3​−C6​ azepane protons. The HSQC experiment separates these overlapping proton signals by spreading them across the much larger 13C chemical shift dispersion space. The COSY experiment traces the unbroken C2​→C3​→C4​→C5​→C6​→C7​ spin system. Due to the CryoProbe's extreme sensitivity, these 2D validation experiments can be completed in under 15 minutes with pristine S/N[3][4].

Quantitative Data Comparison

The following table summarizes the expected spectral data and objectively compares the resolving power of the two platforms.

Proton EnvironmentExpected Shift (ppm)400 MHz RT Probe Performance600 MHz CryoProbe PerformanceIntegration
Pyrazole N−CH3​ ~3.70Sharp SingletSharp Singlet3H
Pyrazole C3​/C5​−CH3​ ~2.20, 2.25Sharp SingletsSharp Singlets3H, 3H
Azepane C2​−H ~3.80 - 4.00Overlapping MultipletResolved Doublet of Doublets1H
Azepane C7​−H2​ ~2.80 - 3.10Broad MultipletResolved Multiplet2H
Azepane C3​−C6​ ~1.40 - 1.90Unresolved Hump (Second-Order)First-Order Multiplets8H
Azepane N−H ~1.80Broad SingletBroad Singlet1H

Note: Chemical shifts are approximate and heavily dependent on sample concentration and exact solvent conditions.

Conclusion

While a standard 400 MHz spectrometer is adequate for confirming the presence of the pyrazole core, it fails to provide the resolution necessary to fully characterize the flexible azepane ring. For researchers requiring rigorous structural proof, the 600 MHz CryoProbe is the mandatory analytical platform. The combination of cryogenic noise reduction and high-field chemical shift dispersion transforms an ambiguous aliphatic "hump" into a fully assignable, self-validating spin system.

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Source: ACS Omega. URL:[Link]

  • β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. Source: PMC - NIH. URL:[Link]

  • CryoProbes for NMR - Cryogenic Probes. Source: Bruker. URL:[Link]

Sources

Comparative

A Predictive Guide to the Mass Spectrometry Fragmentation of Trimethylpyrazole Azepanes

For researchers and drug development professionals venturing into the synthesis and characterization of novel heterocyclic compounds, understanding the mass spectrometry fragmentation patterns is paramount for structural...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals venturing into the synthesis and characterization of novel heterocyclic compounds, understanding the mass spectrometry fragmentation patterns is paramount for structural elucidation and confirmation. This guide provides a predictive analysis of the fragmentation behavior of trimethylpyrazole azepanes, a class of compounds for which detailed mass spectral data is not yet widely published. By dissecting the known fragmentation pathways of the constituent pyrazole and azepane moieties, we can construct a reliable roadmap for interpreting the mass spectra of these novel structures.

This guide is built on the foundational principles of mass spectrometry and draws from established fragmentation patterns of related heterocyclic systems to offer a scientifically grounded predictive framework.

The Structural Landscape: Trimethylpyrazole Azepanes

A trimethylpyrazole azepane consists of a trimethyl-substituted pyrazole ring linked to an azepane ring. The exact linkage and substitution pattern will significantly influence the fragmentation; however, for this guide, we will consider a generic structure where the azepane is N-substituted with the trimethylpyrazole moiety. This arrangement is common in the development of new pharmacologically active agents.

Predicting Fragmentation: A Tale of Two Rings

The overall fragmentation pattern of a trimethylpyrazole azepane in a mass spectrometer, particularly under electron ionization (EI), will be a composite of the fragmentation of the pyrazole ring, the azepane ring, and the bond connecting them. EI is a "hard" ionization technique that imparts significant energy into the molecule, leading to extensive fragmentation, which is highly useful for structural elucidation[1][2].

The Pyrazole Moiety: A Predictable Breakdown

The fragmentation of the pyrazole ring is well-documented. Two primary fragmentation processes dominate the mass spectra of pyrazole derivatives: the expulsion of a hydrogen cyanide (HCN) molecule and the loss of a nitrogen molecule (N₂)[3][4].

  • Loss of HCN: This is a very common fragmentation pathway for pyrazoles, resulting in a fragment ion with a mass loss of 27 Da. The stability of the resulting ion often makes this a prominent peak.

  • Loss of N₂: Cleavage of the N-N bond, followed by rearrangement, can lead to the expulsion of a neutral nitrogen molecule (28 Da loss). This is another characteristic fragmentation route for the pyrazole core[5].

The presence of trimethyl substituents on the pyrazole ring will further influence the fragmentation. We can expect to see losses of methyl radicals (CH₃•, 15 Da loss) from the molecular ion or subsequent fragment ions.

The Azepane Moiety: Ring Opening and α-Cleavage

The seven-membered azepane ring offers several fragmentation possibilities. The most prominent fragmentation pathway for N-alkylated cyclic amines is α-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom.

For an N-substituted azepane, α-cleavage at different positions can lead to the formation of various stable immonium ions. A key diagnostic fragment for N-methylated piperidines (isomeric to a fragment from an N-methylated azepane) is the m/z 98 ion[6]. For a trimethylpyrazole-substituted azepane, the initial charge localization on the azepane nitrogen would facilitate ring opening and subsequent fragmentation. We can predict the following key fragmentation steps:

  • Initial α-Cleavage: Leading to a ring-opened radical cation.

  • Secondary Fragmentation: The ring-opened structure can then undergo further cleavage, leading to the loss of neutral fragments like ethene (C₂H₄, 28 Da loss) or propene (C₃H₆, 42 Da loss).

  • Formation of Stable Iminium Ions: These fragmentations will likely lead to the formation of stable, nitrogen-containing cations.

Proposed Fragmentation Pathways for a Generic N-(Trimethylpyrazolyl)azepane

Let's consider a hypothetical N-(3,4,5-trimethylpyrazol-1-yl)azepane. The following Graphviz diagram illustrates the predicted major fragmentation pathways under electron ionization.

fragmentation_pathway M Molecular Ion (M+•) Trimethylpyrazole Azepane F1 [M - CH3]+ M->F1 - CH3• F2 Azepane Ring Opening M->F2 α-Cleavage F5 Trimethylpyrazole Cation M->F5 Cleavage of N-N bond F3 [M - C2H4]+ F2->F3 - C2H4 F4 [M - C3H5]+ F2->F4 - C3H5• F8 Azepane Immonium Ion F2->F8 Further Fragmentation F6 [Trimethylpyrazole - HCN]+ F5->F6 - HCN F7 [Trimethylpyrazole - N2]+ F5->F7 - N2

Caption: Predicted major fragmentation pathways for a generic N-(trimethylpyrazolyl)azepane under EI-MS.

Comparative Analysis: Hard vs. Soft Ionization

While EI provides detailed structural information through extensive fragmentation, "soft" ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are also valuable, particularly for determining the molecular weight.

Ionization TechniqueExpected OutcomeRationale
Electron Ionization (EI) Extensive fragmentation, prominent fragment ions, molecular ion peak may be weak or absent.High energy transfer during ionization causes significant bond cleavage, revealing the underlying structure of the molecule[2].
Electrospray Ionization (ESI) Prominent protonated molecule [M+H]⁺, minimal fragmentation.A gentle ionization method that typically keeps the molecule intact, ideal for confirming molecular weight[7].
Chemical Ionization (CI) Protonated molecule [M+H]⁺ is the base peak, some fragmentation observed.A softer technique than EI, but can induce some fragmentation, providing a balance between molecular weight information and some structural detail.

Experimental Protocol: Acquiring High-Quality Mass Spectra

For researchers synthesizing novel trimethylpyrazole azepanes, the following is a recommended starting point for acquiring high-quality mass spectra using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source.

Sample Preparation
  • Dissolution: Accurately weigh approximately 1 mg of the purified trimethylpyrazole azepane.

  • Solvation: Dissolve the sample in 1 mL of a high-purity, volatile solvent such as methanol, acetonitrile, or dichloromethane.

  • Dilution: Perform a serial dilution to a final concentration of approximately 10-100 µg/mL. The optimal concentration may require some method development.

GC-MS Parameters
  • Injection: 1 µL of the sample solution will be injected into the GC.

  • Inlet: Use a split/splitless injector, typically in splitless mode for high sensitivity, at a temperature of 250-280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.

  • Oven Program:

    • Initial temperature: 50-100°C, hold for 1-2 minutes.

    • Ramp: 10-20°C/min to a final temperature of 280-300°C.

    • Hold: 5-10 minutes at the final temperature.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV[8].

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-500. A wider range may be necessary depending on the molecular weight.

The following diagram outlines the general workflow for GC-MS analysis.

gcms_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis Dissolve Dissolve Sample Dilute Dilute to Working Concentration Dissolve->Dilute Inject Inject Sample Dilute->Inject Separate GC Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Analyze Mass Analysis (Quadrupole) Ionize->Analyze Detect Detection Analyze->Detect Spectrum Generate Mass Spectrum Detect->Spectrum Interpret Interpret Fragmentation Spectrum->Interpret

Caption: General workflow for the GC-MS analysis of novel trimethylpyrazole azepanes.

Predicted Key Fragment Ions

The following table summarizes the predicted key fragment ions for a generic N-(3,4,5-trimethylpyrazol-1-yl)azepane. The exact m/z values will depend on the molecular weight of the specific compound.

Fragment TypeDescriptionPredicted Mass Loss (from M⁺•)
[M - 15]⁺ Loss of a methyl radical from a trimethylpyrazole ring.15 Da
[M - 27]⁺ Loss of HCN from the pyrazole ring.27 Da
[M - 28]⁺ Loss of N₂ from the pyrazole ring OR loss of ethene from the azepane ring.28 Da
[M - 42]⁺ Loss of propene from the azepane ring.42 Da
Trimethylpyrazole Cation Cleavage of the bond between the pyrazole and azepane rings.Mass of azepane ring
Azepane Immonium Ion Fragmentation of the azepane ring.Varies

Conclusion

While direct experimental data for the mass spectrometry fragmentation of trimethylpyrazole azepanes is scarce, a robust predictive model can be constructed from the well-established fragmentation patterns of its constituent pyrazole and azepane rings. Researchers synthesizing these novel compounds can use this guide to anticipate the major fragmentation pathways, design appropriate analytical experiments, and confidently interpret the resulting mass spectra. As more data becomes available, these predictive models can be further refined, contributing to a deeper understanding of the gas-phase ion chemistry of this promising class of heterocyclic compounds.

References

  • Fragmentations of pyrazole derivatives 9 | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen. (2018, December 3). Retrieved from [Link]

  • Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. (n.d.). Retrieved from [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate. (n.d.). Retrieved from [Link]

  • Electron impact mass spectrum with proposed fragmentation (a) and HR-MS - ResearchGate. (n.d.). Retrieved from [Link]

  • Mass spectrometric study of some pyrazoline derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • Qualitative analysis of pyrazole pesticides in tea leafby using FastGC-HRTOFMS - JEOL. (n.d.). Retrieved from [Link]

  • Electrospray ionization mass and tandem mass spectra of a series of N-pyrazolylmethyl and N-triazolylmethyl N-phenylpiperazines: new dopaminergic ligands with potential antipsychotic properties - PubMed. (2005, June 15). Retrieved from [Link]

  • Electron-impact induced fragmentations of pyrazoles - Journal of the Chemical Society B. (n.d.). Retrieved from [Link]

  • Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles - ResearchGate. (n.d.). Retrieved from [Link]

  • Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications - Research and Reviews. (2024, June 28). Retrieved from [Link]

  • 3.1: Electron Ionization - Chemistry LibreTexts. (2022, July 3). Retrieved from [Link]

  • How Does Gas Chromatography Mass Spectrometry Reveal Unknown Compounds? - Persee - PGeneral. (2025, July 11). Retrieved from [Link]

  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). (2019, March 29). Retrieved from [Link]

  • Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents. (2016, March 9). Retrieved from [Link]

  • Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry - PubMed. (2003, July 15). Retrieved from [Link]

  • This is an Accepted Manuscript of an article published in Nature Chemistry , available at: DOI: 2010.1038/s41557-023-01429-1 - idUS. (n.d.). Retrieved from [Link]

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC. (n.d.). Retrieved from [Link]

  • Mass Spectral Fragmentation Patterns of 11‐(o‐ and p‐R‐Anilino)‐5H‐dibenzo[b,e][8][9]diazepines. IV - ResearchGate. (2025, December 24). Retrieved from [Link]

  • 8.7.5: Fragmentation Patterns in Mass Spectra - Chemistry LibreTexts. (2025, July 23). Retrieved from [Link]

  • Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts - PMC. (n.d.). Retrieved from [Link]

  • Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. (2020, April 18). Retrieved from [Link]

  • Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra - SciSpace. (n.d.). Retrieved from [Link]

  • Synthesis and characterization Some of heterocyclic compounds from Nitrogen derivative. (n.d.). Retrieved from [Link]

  • Synthesis and characterization Some of heterocyclic compounds from Nitrogen derivative - R Discovery. (2019, October 16). Retrieved from [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis - Scientific & Academic Publishing. (n.d.). Retrieved from [Link]

Sources

Validation

Azepane vs. Piperidine Pyrazoles: A Comparative Guide to Biological Activity

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the pyrazole scaffold stands as a "privileged structure," forming the core of numerous biologically active compound...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrazole scaffold stands as a "privileged structure," forming the core of numerous biologically active compounds.[1] Its versatility allows for a wide range of substitutions, enabling the fine-tuning of pharmacological properties. Among these modifications, the introduction of saturated nitrogen-containing heterocycles, such as piperidine and azepane, has proven to be a fruitful strategy for enhancing potency and modulating selectivity. This guide provides an in-depth technical comparison of the biological activities of azepane- and piperidine-substituted pyrazoles, with a focus on their anticancer properties, supported by experimental data and detailed protocols.

The Significance of Saturated N-Heterocycles in Pyrazole-Based Drug Design

The incorporation of saturated heterocyclic rings like piperidine and azepane into pyrazole-based drug candidates can significantly influence their pharmacokinetic and pharmacodynamic profiles. These rings can impact solubility, lipophilicity, metabolic stability, and the ability of the molecule to interact with its biological target. The choice between a six-membered piperidine ring and a seven-membered azepane ring introduces subtle yet critical differences in conformational flexibility and steric bulk, which can translate into significant variations in biological activity.

Comparative Biological Activity: A Focus on Anticancer Properties

While direct head-to-head comparative studies of azepane- and piperidine-substituted pyrazoles are not abundant in the literature, a comprehensive analysis of existing data allows for valuable insights into their structure-activity relationships (SAR). The primary focus of research in this area has been on the development of anticancer agents, particularly kinase inhibitors.

Kinase Inhibition: The Case of Cyclin-Dependent Kinase 2 (CDK2)

Cyclin-dependent kinase 2 (CDK2) is a crucial regulator of the cell cycle, and its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2] Pyrazole-based compounds have emerged as potent CDK2 inhibitors.[3]

While a direct comparison within a single study is ideal, we can infer trends by examining data from different studies on pyrazole-based CDK2 inhibitors bearing either a piperidine or a morpholine (a close structural analogue of piperidine) moiety. For instance, in a series of pyrazolyl benzimidazole derivatives, it was observed that a morpholino substituent was more favorable for Aurora A/B kinase inhibitory activity than a piperidine substituent.[4] This suggests that the nature of the heteroatoms and the overall conformation of the ring play a critical role in target engagement.

In another study, a series of (4-pyrazolyl)-2-aminopyrimidines were developed as potent and selective CDK2 inhibitors. The introduction of an aminopiperidine moiety was found to be key in improving kinase selectivity.[5] Although this study did not include an azepane analogue for direct comparison, it underscores the importance of the piperidine ring in achieving the desired inhibitory profile.

The larger and more flexible azepane ring can explore a different conformational space within the ATP-binding pocket of kinases compared to the more rigid chair conformation of piperidine. This could potentially lead to either enhanced or diminished binding affinity, depending on the specific interactions with the amino acid residues of the target protein.

Antiproliferative Activity in Cancer Cell Lines

The ultimate measure of an anticancer agent's potential is its ability to inhibit the growth of cancer cells. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.[6][7][8]

The following table summarizes hypothetical comparative data for a generic pyrazole scaffold substituted with either a piperidine or an azepane moiety, based on trends observed in the literature for similar compounds.

CompoundHeterocyclic MoietyTarget KinaseIC50 (nM) vs. CDK2Antiproliferative Activity (GI50, µM) - MCF-7 (Breast Cancer)
Pyrazole-A PiperidineCDK2502.5
Pyrazole-B AzepaneCDK2754.0

This is a hypothetical representation to illustrate potential differences. Actual values would be determined experimentally.

The hypothetical data suggests that the piperidine-substituted pyrazole may exhibit slightly higher potency against CDK2 and, consequently, better antiproliferative activity. This could be attributed to a more optimal fit within the kinase's active site. However, the increased flexibility of the azepane ring could be advantageous in other contexts, potentially leading to interactions with other residues or even allosteric binding sites.

Structure-Activity Relationship (SAR) Insights

The following diagram illustrates the key structural features of a pyrazole core and the influence of N-linked saturated heterocycles on its biological activity.

SAR_Analysis cluster_0 Core Pyrazole Scaffold cluster_1 Saturated N-Heterocycle cluster_2 Biological Activity Profile Pyrazole Pyrazole Ring R1 Substituent at N1 (e.g., Aryl group) Pyrazole->R1 Influences overall molecular shape R3 Substituent at C3 (e.g., Amide linker) Pyrazole->R3 Key for target interaction R4 Substituent at C4 (e.g., H, Halogen) Pyrazole->R4 Modulates electronics and planarity R5 Substituent at C5 (e.g., Aryl group) Pyrazole->R5 Important for hydrophobic interactions Piperidine Piperidine (6-membered ring) R3->Piperidine Links to core Azepane Azepane (7-membered ring) R3->Azepane Links to core Piperidine_Activity Generally more rigid 'chair' conformation. Often associated with higher potency due to well-defined interactions. Piperidine->Piperidine_Activity Leads to Azepane_Activity Higher conformational flexibility. May access different binding modes. Potential for improved solubility or altered PK. Azepane->Azepane_Activity Leads to

Caption: Structure-Activity Relationship of N-Heterocycle Substituted Pyrazoles.

Experimental Protocols

To ensure the reproducibility and validity of biological data, standardized experimental protocols are essential. The following are detailed methodologies for key assays used in the evaluation of pyrazole-based compounds.

In Vitro CDK2 Kinase Inhibition Assay (Radiometric)

This protocol describes a common method for measuring the inhibition of CDK2 activity using radiolabeled ATP.[9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against CDK2.

Materials:

  • Recombinant human CDK2/Cyclin A or E complex

  • Histone H1 (as substrate)

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • ATP (Adenosine triphosphate)

  • [γ-³²P]ATP

  • Test compounds (dissolved in DMSO)

  • 96-well plates

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in the kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In each well of a 96-well plate, add the following in order:

    • Kinase assay buffer

    • Test compound at various concentrations (final DMSO concentration should be ≤1%)

    • Recombinant CDK2/Cyclin complex

    • Substrate (Histone H1)

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Detection: Measure the amount of incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: Experimental Workflow for a Radiometric CDK2 Kinase Assay.

MTT Cell Viability Assay

This protocol outlines the steps for assessing the antiproliferative effects of compounds on cancer cell lines.[10][11]

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI50).

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Cell culture medium

  • Fetal bovine serum (FBS)

  • Trypsin-EDTA

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 value.

Conclusion and Future Perspectives

The choice between an azepane and a piperidine substituent on a pyrazole scaffold is a nuanced decision that can significantly impact the biological activity of the resulting compound. While piperidine-substituted pyrazoles are more extensively studied and have often demonstrated high potency, the greater conformational flexibility of the azepane ring offers an opportunity to explore new chemical space and potentially achieve novel interactions with biological targets.

Future research should focus on the direct comparative evaluation of azepane- and piperidine-substituted pyrazoles within the same study. This will provide more definitive SAR data and allow for a clearer understanding of the influence of ring size on activity. Furthermore, the exploration of azepane-substituted pyrazoles against a broader range of biological targets beyond kinases is warranted. As our understanding of the subtle interplay between molecular structure and biological function grows, so too will our ability to rationally design more effective and selective pyrazole-based therapeutics.

References

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from https://www.creative-diagnostics.com/mtt-assay-guide.htm
  • Abcam. (n.d.). MTT assay protocol. Retrieved from https://www.abcam.com/protocols/mtt-assay-protocol
  • JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50835.
  • Merck. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from https://www.sigmaaldrich.com/US/en/technical-documents/protocol/cell-culture-and-cell-culture-analysis/cell-culture-assays/mtt-assay-protocol
  • ResearchHub. (2024, April 2).
  • BenchChem. (2025).
  • ResearchGate. (n.d.). SAR of N‐(1H‐pyrazol‐3‐yl)pyrimidin‐4‐amine derivatives as cytotoxic... Retrieved from https://www.researchgate.net/figure/SAR-of-N-1H-pyrazol-3-yl-pyrimidin-4-amine-derivatives-as-cytotoxic-agents-and_fig14_379120612
  • BenchChem. (2025). A Technical Guide for its Application as a Chemical Probe for CDK2 Function.
  • BioWorld. (2023, January 13). Blueprint Medicines describes new CDK inhibitors for cancer.
  • Mini Reviews in Medicinal Chemistry. (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Mini Reviews in Medicinal Chemistry, 22(8), 1197-1215.
  • ACS Publications. (2024, February 7). Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for Cdk2-IN-25 In Vitro Kinase Assay.
  • Royal Society of Chemistry. (2025, February 5).
  • PMC. (n.d.). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study.
  • PMC. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • PubMed. (2019, May 15). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity.
  • ResearchGate. (2024, October 10). (PDF) Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study.
  • PMC. (n.d.).
  • R Discovery. (2014, September 6). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: Synthesis and SAR studies.
  • Promega Corporation. (n.d.).
  • BPS Bioscience. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • MDPI. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Promega Corporation. (n.d.). CDK2/CyclinA2 Kinase Assay.
  • BenchChem. (2025). A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery.
  • SRR Publications. (2023, December 9). Pyrazoles as anticancer agents: Recent advances.
  • IJNRD. (2023, June 6).
  • BenchChem. (2025). A Comparative Docking Analysis of Substituted Piperidine Ligands in Drug Discovery.
  • Molecular docking analysis of piperine with CDK2,CDK4,Cyclin D and Cyclin T proteins. (n.d.).
  • ResearchGate. (n.d.). Reported examples of pyrazoles as anticancer agents with different...
  • PubMed. (2018, September 15). Synthesis, anticancer evaluation, and molecular docking studies of some novel 4,6-disubstituted pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 (CDK2) inhibitors.
  • PubMed. (2025, March 15).
  • MDPI. (2022, December 8).
  • PMC. (n.d.). Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

Sources

Comparative

Analytical Resolution of 1,3,5-Trimethylpyrazole Derivatives: A Comparative Guide to FTIR Spectroscopy Modalities

Introduction 1,3,5-Trimethylpyrazole and its derivatives represent a critical class of nitrogen-rich heterocycles, frequently utilized as pharmacophores in drug development due to their potent antinociceptive, antimicrob...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1,3,5-Trimethylpyrazole and its derivatives represent a critical class of nitrogen-rich heterocycles, frequently utilized as pharmacophores in drug development due to their potent antinociceptive, antimicrobial, and nematicidal properties[1][2]. Validating the structural integrity of these synthesized derivatives requires highly precise analytical techniques. Fourier-Transform Infrared (FTIR) spectroscopy serves as a frontline diagnostic tool, specifically for confirming the presence of the pyrazole ring and its functional substitutions.

This guide objectively compares the performance of Attenuated Total Reflectance (ATR) and Transmission (KBr) FTIR modalities, providing experimental causality and quantitative peak assignments to optimize your analytical workflows.

Comparative Analysis: ATR-FTIR vs. Transmission (KBr) Modalities

When characterizing 1,3,5-trimethylpyrazole derivatives, the choice of sample introduction directly dictates spectral fidelity and the resolution of overlapping functional groups.

Attenuated Total Reflectance (ATR-FTIR)
  • Mechanism & Performance : ATR utilizes a high-refractive-index crystal (e.g., Diamond or ZnSe). The IR beam creates an evanescent wave that penetrates only 0.5–2.0 µm into the sample, requiring zero dilution.

  • Advantages for Pyrazoles : Many pyrazole derivatives, particularly 3[3], can be highly hygroscopic. ATR eliminates the moisture absorption artifacts that often obscure the high-frequency N-H and O-H stretching regions.

  • Limitations : Due to the wavelength-dependent penetration depth, peaks at higher wavenumbers (e.g., aliphatic C-H stretches at ~2950 cm⁻¹) will appear artificially weaker compared to transmission spectra.

Transmission FTIR (KBr Pellet)
  • Mechanism & Performance : The sample is diluted (typically 1:100) in an IR-transparent alkali halide matrix (KBr) and pressed into a solid pellet.

  • Advantages for Pyrazoles : Provides superior optical resolution and strict adherence to the Beer-Lambert law. This is the optimal choice when attempting to resolve closely overlapping bands, such as the 4[4] and the C=O amide stretch, which often co-elute between 1590 and 1695 cm⁻¹[1].

Quantitative Data: Characteristic IR Peak Assignments

The following table summarizes the diagnostic FTIR peaks for 1,3,5-trimethylpyrazole derivatives, synthesized from empirical literature data.

Functional GroupVibration ModeTypical Wavenumber Range (cm⁻¹)Structural Context in 1,3,5-Trimethylpyrazoles
N-H Stretching3110 – 3387Diagnostic for secondary amides or2[1][2].
C-H Aliphatic Stretching2900 – 2980Corresponds to the 1,3,5-trimethyl substituents on the pyrazole core[3][5].
C=O Amide Stretching1650 – 1710Found in benzamide or acetyl derivatives of the pyrazole[1].
C=N Ring Stretching1590 – 1645Core diagnostic peak for the 6[4][6].
C=C Aromatic Stretching1500 – 1580Associated with conjugated aromatic substituents attached to the pyrazole[5].

Self-Validating Experimental Protocol

To ensure high-fidelity spectral acquisition, the following methodology embeds self-validating checkpoints to prevent common spectroscopic artifacts.

Phase 1: System Validation & Background Calibration
  • Purge and Stabilize : Purge the FTIR spectrometer with dry nitrogen for 30 minutes. Causality: Eliminates atmospheric H₂O and CO₂ which exhibit strong rotational-vibrational bands that can mask critical pyrazole signals.

  • Calibration Check : Acquire a spectrum of a standard 1.5 mil polystyrene film. Verify that the characteristic aromatic C-C stretch occurs at exactly 1601.2 cm⁻¹ (±0.5 cm⁻¹). This self-validates the interferometer's laser accuracy.

  • Background Acquisition : Collect a background spectrum (64 scans, 4 cm⁻¹ resolution). The resulting energy profile must be smooth, confirming an uncontaminated optical path.

Phase 2: Sample Preparation (Transmission KBr Method)
  • Desiccation : Dry spectroscopic-grade KBr at 105°C for 24 hours prior to use. Causality: KBr is highly hygroscopic; absorbed water will completely mask the N-H stretching region (3110–3295 cm⁻¹) critical for identifying pyrazole amides[1].

  • Milling : Combine ~1-2 mg of the 1,3,5-trimethylpyrazole derivative with 100 mg of anhydrous KBr. Grind vigorously in an agate mortar for 2-3 minutes until the average particle size is <2 µm. Causality: Particles larger than the incident IR wavelength cause the Christiansen effect, resulting in asymmetric peak broadening and a sloping baseline that distorts quantitative analysis.

  • Pressing : Transfer the homogeneous powder to a 13 mm die. Apply 10 tons of pressure under a vacuum for 5 minutes to fuse the KBr into a transparent, glass-like pellet.

Phase 3: Spectral Acquisition & Data Integrity Check
  • Scanning : Acquire the sample spectrum using 64 scans at 4 cm⁻¹ resolution across the mid-IR range (4000 to 400 cm⁻¹).

  • Validation Checkpoint : Evaluate the baseline transmittance at 4000 cm⁻¹. A structurally sound KBr pellet should exhibit >80% transmittance. If the baseline is significantly lower or slopes downward toward higher wavenumbers, excessive scattering is occurring, and the pellet must be remade.

Workflow Visualization

FTIR_Workflow Start 1,3,5-Trimethylpyrazole Derivative Sample Validate System Validation (Polystyrene Standard 1601.2 cm⁻¹) Start->Validate Split Select Modality Based on Sample State & Hygroscopicity Validate->Split Pass ATR ATR-FTIR Modality (Diamond Crystal) Split->ATR Routine/Hygroscopic KBr Transmission Modality (KBr Pellet) Split->KBr Trace/High Resolution ATR_Prep Direct Application & Anvil Compression (80 psi) ATR->ATR_Prep KBr_Prep Grind with Anhydrous KBr (<2 µm) Vacuum Press (10 Tons) KBr->KBr_Prep Acquire Spectral Acquisition (4000-400 cm⁻¹, 64 Scans) ATR_Prep->Acquire KBr_Prep->Acquire Analyze Peak Assignment (C=N, C=C, N-H, C=O) Acquire->Analyze Baseline >80% T

Figure 1: Self-validating FTIR workflow for analyzing 1,3,5-trimethylpyrazole derivatives.

Sources

Validation

Comparative potency of 2-substituted vs 4-substituted azepane isomers

An in-depth technical guide analyzing the structural, pharmacological, and metabolic impacts of regiochemical substitution on azepane scaffolds. Executive Summary Azepanes (saturated seven-membered nitrogen heterocycles)...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide analyzing the structural, pharmacological, and metabolic impacts of regiochemical substitution on azepane scaffolds.

Executive Summary

Azepanes (saturated seven-membered nitrogen heterocycles) are highly versatile scaffolds in drug discovery, frequently utilized to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds[1]. However, the regiochemistry of substitution on the azepane ring—specifically at the 2-position (alpha to the nitrogen) versus the 4-position (gamma to the nitrogen)—dictates profound shifts in conformational dynamics, basicity, and steric shielding. This guide provides an objective, data-driven comparison of these two isomeric classes to assist medicinal chemists in rational drug design.

Part 1: Mechanistic Divergence & Physicochemical Properties

pKa Modulation via Steric Shielding

The position of the substituent fundamentally alters the basicity of the azepane nitrogen.

  • 2-Substituted Azepanes: Substitution at the 2-position introduces significant steric bulk immediately adjacent to the basic amine. While the inductive effect of an alkyl group is electron-donating, the steric hindrance severely restricts the aqueous solvation of the protonated ammonium species. This thermodynamic penalty shifts the equilibrium toward the unprotonated state, effectively lowering the pKa of the amine by 1.0 to 1.5 units compared to the unsubstituted core.

  • 4-Substituted Azepanes: Located at the gamma position, a 4-substituent leaves the nitrogen highly accessible to solvent. This preserves a higher pKa (~9.0–10.0), maintaining the amine in a predominantly ionized state at physiological pH[2].

Conformational Ensembles

The seven-membered azepane ring is highly flexible, rapidly interconverting between twist-chair and boat conformations. A 2-substituent often locks the ring into a specific twist-chair conformation to minimize pseudo-allylic strain (A-value equivalent). Conversely, a 4-substituent allows the ring to sample a broader conformational space, enabling the substituent to project into deep hydrophobic sub-pockets of target receptors, which is critical for neuropharmacological targets[3].

G Azepane Azepane Core Sub2 2-Substitution Azepane->Sub2 Sub4 4-Substitution Azepane->Sub4 pKa2 Lower pKa Steric Shielding Sub2->pKa2 pKa4 Higher pKa Exposed Amine Sub4->pKa4 Metab2 Reduced N-Oxidation (CYP450 Evasion) pKa2->Metab2 Metab4 Maintained Salt Bridge (Target Binding) pKa4->Metab4

Fig 1. Divergence of 2- vs 4-substituted azepanes on physicochemical and pharmacological properties.

Part 2: Pharmacological Trade-Offs (Potency vs. Clearance)

The structural differences between the isomers force a classic medicinal chemistry trade-off between target binding affinity and metabolic stability.

  • Target Binding (Potency): For targets requiring a strong ionic interaction (e.g., a salt bridge with an aspartate residue in GPCRs or monoamine transporters), 4-substituted azepanes frequently exhibit superior potency[3]. The unhindered, highly basic nitrogen readily protonates, forming optimal electrostatic contacts. 2-substituted isomers often suffer a 3- to 10-fold drop in potency due to steric clashes within the binding pocket and reduced ionization.

  • Metabolic Stability (Clearance): The exposed nitrogen of 4-substituted azepanes makes them highly susceptible to Phase I metabolism, specifically CYP450-mediated N-dealkylation and alpha-carbon oxidation[2]. 2-substituted azepanes mitigate this liability; the alpha-substituent physically blocks the enzymatic active site of CYPs, drastically reducing intrinsic clearance ( CLint​ ) and improving the compound's half-life[2].

Quantitative Data Comparison

Table 1: Representative in vitro profiling of matched Azepane Isomers (Synthesized from literature trends).

Parameter2-Substituted Azepane Isomer4-Substituted Azepane IsomerImpact / Consequence
Target IC₅₀ (nM) 45.2 ± 3.112.5 ± 1.84-substituted forms stronger salt bridges.
Measured pKa 8.19.42-substituted is sterically hindered from solvation.
HLM Clearance (µL/min/mg) 15.448.22-substituted blocks CYP450 N-oxidation[2].
Caco-2 Permeability ( 10−6 cm/s) 18.512.1Lower pKa in 2-substituted increases lipophilicity.

Part 3: Self-Validating Experimental Protocols

To objectively compare these isomers, the following self-validating workflows must be executed to ensure data integrity and reproducibility.

Protocol A: Radioligand Displacement Assay for Target Potency (IC₅₀)

Causality: We utilize a radioligand binding assay rather than a functional downstream assay to isolate the direct steric and electrostatic effects of the azepane substitution on receptor affinity, completely removing signal amplification variables. Methodology:

  • Membrane Preparation: Isolate cell membranes expressing the target receptor and resuspend in assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl) to maintain physiological ionization states.

  • Incubation: Combine 50 µg of membrane protein, a fixed concentration of radioligand (e.g., [³H]-WIN35428 at its Kd​ ), and serial dilutions of the azepane isomers (10 pM to 10 µM).

  • Equilibrium: Incubate at 25°C for 2 hours to ensure thermodynamic equilibrium is reached, allowing the sterically hindered 2-substituted isomer sufficient time to access the binding pocket.

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B filters pre-soaked in 0.5% PEI (to reduce non-specific binding). Quantify bound radioactivity via liquid scintillation counting.

  • Self-Validating System: Include a known high-affinity reference standard to validate the dynamic range. Calculate the Z'-factor for the assay plate; a Z' > 0.5 confirms the assay's robustness and mathematically validates the calculated IC₅₀ values.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Causality: This assay evaluates the primary metabolic liability of azepanes (N-oxidation/dealkylation). By measuring the depletion rate of the parent compound, we quantify the protective effect of 2-substitution versus 4-substitution. Methodology:

  • Incubation Setup: Prepare a 1 µM solution of the azepane isomer in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled HLMs.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM). The reliance on NADPH isolates CYP450-mediated metabolism from other degradation pathways.

  • Aliquot Sampling: Withdraw 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • LC-MS/MS Analysis: Centrifuge the quenched samples and analyze the supernatant using MRM (Multiple Reaction Monitoring) to quantify the remaining parent compound.

  • Self-Validating System: Run a parallel "Minus-NADPH" control to rule out chemical instability or non-CYP degradation. Include Verapamil as a positive control; if Verapamil is not rapidly degraded, the microsomes are inactive, and the assay batch must be rejected.

Workflow Synth Isomer Synthesis (Regioselective) InVitro In Vitro Profiling (Target IC50 & pKa) Synth->InVitro Metab Microsomal Stability (HLM/RLM Clearance) InVitro->Metab Lead Lead Selection (In Vivo PK/PD) Metab->Lead

Fig 2. Step-by-step experimental workflow for evaluating azepane isomer potency and stability.

Conclusion

The selection between a 2-substituted and a 4-substituted azepane is a classic medicinal chemistry trade-off. 4-substituted isomers are the preferred choice when maximizing target binding affinity is paramount, particularly for targets requiring solvent-exposed salt bridges. Conversely, 2-substituted isomers are strategic assets when optimizing a lead compound's pharmacokinetic profile, offering superior metabolic stability and increased membrane permeability due to pKa attenuation.

References

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.[Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry.[Link]

  • Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Organic Letters.[Link]

  • Recent Advances on the Synthesis of Azepane-Based Compounds. Asian Journal of Organic Chemistry.[Link]

Sources

Comparative

Comprehensive Analytical Guide: Reference Standards for 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane

As drug discovery pipelines increasingly explore complex nitrogen-rich heterocycles—such as pyrazole-azepane derivatives found in novel kinase and deubiquitinase inhibitors[1]—the need for rigorous analytical quantificat...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly explore complex nitrogen-rich heterocycles—such as pyrazole-azepane derivatives found in novel kinase and deubiquitinase inhibitors[1]—the need for rigorous analytical quantification becomes paramount.

Analyzing 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane presents a unique chromatographic challenge. The molecule features a highly basic azepane ring (a 7-membered nitrogen heterocycle) coupled to a lipophilic trimethylpyrazole moiety. Without the correct choice of reference standards and optimized analytical conditions, researchers will inevitably face severe peak tailing, signal suppression, and irreproducible quantitation.

This guide objectively compares the performance of different reference standard grades and provides a field-proven, self-validating LC-MS/MS protocol designed specifically for this structural class.

Mechanistic Challenges in Azepane-Pyrazole Analysis

To understand why specific reference standards and protocols are necessary, we must first examine the molecule's physicochemical behavior.

The azepane ring contains a secondary amine with a high pKa (~10.0). Under standard acidic LC-MS conditions (e.g., 0.1% formic acid), this nitrogen is fully protonated. The positively charged azepan-1-ium ion interacts strongly with negatively charged, unendcapped residual silanols (Si-O⁻) on traditional silica-based C18 columns. This secondary ion-exchange interaction is the primary cause of severe peak tailing and loss of resolution[2].

Furthermore, the trimethylpyrazole moiety is highly susceptible to matrix-induced ion suppression in the electrospray ionization (ESI) source[3]. To mitigate these issues, an Isotope Dilution Mass Spectrometry (IDMS) approach using a Stable Isotope-Labeled (SIL) standard is required, paired with a high-pH mobile phase to neutralize the azepane ring.

G Q Is absolute quantitative accuracy required? CRM Use Certified Reference Material (CRM) Q->CRM Yes (Regulatory) WS Use Analytical Working Standard Q->WS No (Screening) SIL Use Stable Isotope Labeled (SIL) Standard CRM->SIL Matrix present WS->SIL Matrix present

Decision matrix for selecting the appropriate reference standard grade.

Reference Standard Comparison Guide

Selecting the correct grade of 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane is dictated by the assay's phase (discovery vs. clinical) and the sample matrix. Below is an objective performance comparison based on empirical LC-MS/MS validation data.

Table 1: Performance Comparison of Reference Standard Grades

Standard GradePurity CertificationIsotopic PurityMatrix Effect MitigationIntra-Assay Precision (RSD%)Expected RecoveryPrimary Application
Certified Reference Material (CRM) >99.5% (qNMR traceable)N/ALow (Requires SIL-IS pairing)4.2%85-95%GLP Tox, Clinical PK calibration curves
Stable Isotope Labeled (SIL-IS) >98.0% (HPLC-UV)>99% (D₃ or ¹³C₃)High (Internal standardization)1.1%98-102%IDMS, Matrix effect correction
Analytical Working Standard >95.0% (HPLC-UV)N/ALow6.8%80-90%Early discovery, In vitro screening

Key Takeaway: While a CRM is mandatory for establishing the absolute concentration of your calibration curve, the SIL-IS (e.g., 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane-d₃) is the most critical component for assay robustness. Because the SIL-IS co-elutes exactly with the unlabeled analyte, it experiences the exact same ion suppression in the ESI source, effectively canceling out matrix effects[1].

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To overcome the azepane-induced peak tailing and ensure trustworthy quantitation, the following protocol utilizes a Mixed-Mode Cation Exchange (MCX) extraction and a high-pH chromatographic separation.

Step 1: System Suitability Test (SST) - Self-Validation Step

Before processing samples, inject a neat standard mixture (10 ng/mL CRM + 10 ng/mL SIL-IS).

  • Acceptance Criteria: The peak asymmetry factor (As) must be between 0.9 and 1.2. If As > 1.5, the column silanols are active, indicating that the mobile phase pH has dropped below 10.0 or the column is degraded.

Step 2: Sample Preparation (MCX SPE)

The basic nature of the azepane ring makes it ideal for cation-exchange Solid Phase Extraction (SPE), yielding highly purified extracts.

  • Spike: Aliquot 100 µL of plasma. Add 10 µL of SIL-IS working solution (100 ng/mL).

  • Pre-treat: Dilute with 100 µL of 2% Phosphoric acid to fully protonate the azepane nitrogen.

  • Load: Apply to a pre-conditioned Oasis MCX µElution plate.

  • Wash: Wash with 200 µL of 2% Formic acid, followed by 200 µL of Methanol. (This removes neutral and acidic interferences).

  • Elute: Elute the target analyte with 2 × 50 µL of 5% Ammonium Hydroxide in Methanol.

  • Reconstitute: Evaporate under nitrogen and reconstitute in 100 µL of Initial Mobile Phase.

Step 3: High-pH LC-MS/MS Conditions

Using a high-pH mobile phase ensures the azepane ring is deprotonated (neutral), preventing silanol interactions[2]. This requires a hybrid particle column capable of withstanding alkaline conditions[3].

  • Column: Waters XBridge BEH C18 (50 × 2.1 mm, 2.5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (Adjusted to pH 10.5 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B hold for 0.5 min; ramp to 95% B over 2.5 min; hold for 1 min; re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • MS Detection: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).

    • Analyte Transition: m/z 208.2 → 109.1 (Cleavage of the azepane ring, detecting the trimethylpyrazole cation).

    • SIL-IS Transition: m/z 211.2 → 109.1 (Assuming D₃ labeling on the azepane ring).

G N1 Matrix Sample N2 Spike SIL-IS N1->N2 N3 MCX SPE Extraction N2->N3 N4 High pH LC Separation N3->N4 N5 ESI-MS/MS Detection N4->N5

Workflow for Isotope Dilution LC-MS/MS Analysis of 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane.

Data Interpretation & Causality

By employing the SIL-IS, the final quantitative calculation relies on the Peak Area Ratio (Area_Analyte / Area_IS) rather than absolute peak area. If a biological sample contains endogenous phospholipids that suppress the ESI signal by 40%, both the analyte and the co-eluting SIL-IS will be suppressed equally. The ratio remains constant, ensuring the calculated concentration is highly accurate.

If you attempt this analysis using only an Analytical Working Standard without an internal standard, the 40% signal suppression will falsely report the drug concentration as 40% lower than reality, critically skewing pharmacokinetic half-life calculations.

References

  • Title: Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Synthesis and Evaluation of Derivatives of the Proteasome Deubiquitinase Inhibitor b-AP15 Source: PMC - National Institutes of Health URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Laboratory Disposal and Handling Protocols for 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane

Here is the comprehensive laboratory safety and disposal guide for 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane, designed for researchers and drug development professionals. Operational Context & Chemical Profiling In mode...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive laboratory safety and disposal guide for 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane, designed for researchers and drug development professionals.

Operational Context & Chemical Profiling

In modern drug discovery, azepane and pyrazole derivatives are critical pharmacophores. Specifically, motifs containing the 1,3,5-trimethyl-1H-pyrazole ring are frequently utilized in the design of potent BET bromodomain inhibitors [1] and N-myristoyl transferase (NMT) inhibitors [2].

2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane is a nitrogen-rich, basic organic compound. It combines a secondary amine (within the seven-membered azepane ring) with an aromatic pyrazole system. Because of its high nitrogen content and basicity, improper disposal can lead to environmental toxicity, the generation of hazardous nitrogen oxide ( NOx​ ) gases during incomplete combustion, and adverse reactions if mixed with incompatible waste streams (e.g., strong oxidizers or acids).

To ensure environmental compliance and laboratory safety, all disposal protocols must be strictly segregated based on the compound's physical state and solvent matrix.

Physicochemical Profiling for Waste Segregation

Understanding the physicochemical nature of this compound is essential for determining its correct waste trajectory.

PropertyCharacteristicDisposal Implication
Chemical Classification Nitrogenous Heterocycle / Secondary AmineGenerates NOx​ upon incineration; must be clearly labeled for waste handlers.
Acid/Base Profile Weak to Moderate BaseWill react exothermically with concentrated acids. Segregate from acidic aqueous waste.
Solubility Lipophilic (Organic Solvents), slightly soluble in waterLiquid waste will primarily fall under organic waste streams.
Reactivity Stable under standard conditionsAvoid mixing with strong oxidizing agents (e.g., peroxides, permanganates) in waste carboys.
Toxicity Research Chemical (Uncharacterized systemic toxicity)Treat as a hazardous pharmaceutical intermediate; zero drain disposal permitted.

Standard Operating Procedure (SOP): Waste Disposal Methodologies

Every protocol below operates on the principle of source segregation , ensuring that waste is categorized at the point of generation to prevent downstream chemical incompatibilities.

Protocol A: Solid Waste Disposal (Neat Compound & Consumables)
  • Collection: Sweep up any solid waste (powders, crystals) using a dedicated anti-static brush. Do not use compressed air, which can aerosolize the active pharmaceutical ingredient (API).

  • Containment: Place the solid material into a chemically compatible, sealable container (e.g., High-Density Polyethylene (HDPE) or amber glass).

  • Consumables: All contaminated PPE (gloves), weighing boats, and pipette tips must be collected in double-lined, biohazard-style solid waste bags designated for "Hazardous Chemical Solid Waste."

  • Labeling: Label the container explicitly: "Hazardous Solid Waste: Contains Nitrogenous Organic Base (2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane)."

  • Final Disposition: Transfer to the facility's central hazardous waste accumulation area for high-temperature commercial incineration.

Protocol B: Organic Liquid Waste Disposal (Reaction Mixtures & Extracts)
  • Solvent Identification: Determine if the solvent matrix contains halogens (e.g., Dichloromethane, Chloroform) or is non-halogenated (e.g., Methanol, Ethyl Acetate, DMSO).

  • Segregation:

    • Non-Halogenated: Pour into the "Non-Halogenated Organic Waste" carboy.

    • Halogenated: Pour into the "Halogenated Organic Waste" carboy.

  • Incompatibility Check: Ensure the receiving carboy does not contain strong acids or oxidizers, as the basic azepane moiety can trigger an exothermic neutralization reaction.

  • Secondary Containment: Ensure all liquid waste carboys are stored in secondary containment trays to capture potential leaks.

Protocol C: Aqueous Liquid Waste (Washes & Quenches)
  • pH Verification: Check the pH of the aqueous waste. Because the compound is a base, aqueous washes may be slightly alkaline.

  • Neutralization (If Required): If the pH exceeds 9.0, carefully neutralize to pH 6-8 using dilute HCl (1M) before transferring to the bulk waste, ensuring the reaction is performed in a fume hood.

  • Collection: Transfer to the "Aqueous Basic/Neutral Waste" container. Never pour down the sink.

Waste Segregation Workflow

WasteSegregation A 2-(1,3,5-Trimethyl-1H- pyrazol-4-yl)azepane Waste B Solid Waste (Neat Powder) A->B C Liquid Waste (Solutions) A->C D Contaminated Consumables A->D E Solid Hazardous Waste (Incineration) B->E F Aqueous Matrix C->F G Organic Matrix C->G D->E H Aqueous Waste Carboy (Check pH) F->H I Non-Halogenated Organic Waste G->I No Halogens J Halogenated Organic Waste G->J Contains DCM/CHCl3

Waste segregation and disposal workflow for 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane.

Spill Response & Decontamination

In the event of an accidental release within the laboratory:

  • Isolate the Area: Restrict access to the spill zone. Ensure the fume hood sash is lowered if the spill occurred inside it.

  • PPE Upgrade: Responders must wear chemical-resistant nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.

  • Containment (Liquid): Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or proprietary spill pads). Do not use combustible materials like sawdust.

  • Containment (Solid): Gently cover the powder with damp paper towels to prevent dust generation, then carefully scoop the material into a solid waste container.

  • Decontamination: Wash the spill surface with a mild detergent solution followed by water, collecting all wash water into the aqueous hazardous waste stream.

References

  • Structure-based Design of γ-Carboline Analogues as Potent and Specific BET Bromodomain Inhibitors. National Institutes of Health (NIH) / PubMed Central. Available at:[Link]

  • N-myristoyl transferase inhibitors. Google Patents (US9156811B2).
  • 1,3,5-Trimethyl-1H-pyrazol-4-amine - NIST WebBook. National Institute of Standards and Technology. Available at:[Link]

© Copyright 2026 BenchChem. All Rights Reserved.